Product packaging for (E/Z)-CP-724714(Cat. No.:CAS No. 845680-17-3)

(E/Z)-CP-724714

Cat. No.: B3064011
CAS No.: 845680-17-3
M. Wt: 469.5 g/mol
InChI Key: LLVZBTWPGQVVLW-SNAWJCMRSA-N
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Description

CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent.
CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis.
HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
CP-724714 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27N5O3 B3064011 (E/Z)-CP-724714 CAS No. 845680-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026009
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845680-17-3, 383432-38-0, 537705-08-1
Record name CP 724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-724714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E/Z)-CP-724714: A Technical Guide to its Mechanism of Action as a Selective HER2/ErbB2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its activity. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation.

Introduction

The amplification and overexpression of the HER2/ErbB2 proto-oncogene are implicated in the pathogenesis of several human cancers, including breast, ovarian, and gastric tumors.[4] HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[5] While it lacks a known direct ligand, HER2 can form homodimers when overexpressed and heterodimers with other ErbB family members, leading to the activation of its intrinsic kinase activity and subsequent downstream signaling cascades that promote cell proliferation, survival, and differentiation.[6]

CP-724714 was developed as a targeted therapy to disrupt the aberrant signaling driven by HER2 overexpression.[4] It has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials.[4][7][8] This guide serves as a technical resource for researchers engaged in the study of HER2-targeted therapies and the broader field of signal transduction in cancer.

Core Mechanism of Action: Selective HER2 Kinase Inhibition

The primary mechanism of action of CP-724714 is the direct and selective inhibition of the HER2 tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the HER2 receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2]

Potency and Selectivity

CP-724714 is a highly potent inhibitor of HER2 with a remarkable degree of selectivity over other kinases, including the closely related EGFR. This selectivity is a key attribute, potentially minimizing off-target effects.

Target IC50 (nM) Assay Type Reference
HER2/ErbB210Cell-free[1]
HER2/ErbB210 ± 3Not Specified[9]
HER2/ErbB23.8 ng/mLNot Specified[3][10]
EGFR6400Cell-free[1][2]
EGFR6400 ± 2100Not Specified[9]
EGFR/erbB2 Chimera (cellular)32Cell-based[1]

Table 1: In vitro potency and selectivity of CP-724714.

CP-724714 demonstrates over 640-fold selectivity for HER2 over EGFR in cell-free assays.[1] It is also significantly less potent against a panel of other kinases, including InsR, IGF-1R, PDGFR, VEGFR2, Abl, Src, and c-Met.[1][2]

Downstream Signaling Pathways

By inhibiting HER2 autophosphorylation, CP-724714 effectively blocks the activation of two major downstream signaling cascades crucial for cancer cell proliferation and survival: the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][11][12]

The inhibition of these pathways leads to a reduction in the phosphorylation of key downstream effectors such as ERK and Akt.[4][13] This ultimately results in the modulation of gene expression and protein activity that govern cell cycle progression and apoptosis.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K pY Ras Ras HER2->Ras Grb2/Sos Akt Akt PI3K->Akt PIP3 Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 CP-724714 CP724714->HER2 Inhibition

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of CP-724714.

Cellular and In Vivo Effects

The inhibition of HER2 signaling by CP-724714 translates into significant anti-proliferative and pro-apoptotic effects in HER2-overexpressing cancer cells.

Inhibition of Cell Proliferation

CP-724714 effectively inhibits the growth of HER2-amplified human breast cancer cell lines.

Cell Line IC50 (µM) Reference
BT-4740.25[1]
SKBR30.95[1]

Table 2: Anti-proliferative activity of CP-724714 in HER2-overexpressing breast cancer cell lines.

Cell Cycle Arrest

Treatment of HER2-overexpressing cells with CP-724714 leads to an accumulation of cells in the G1 phase of the cell cycle and a corresponding reduction in the S-phase population, indicating a G1 cell cycle block.[1][4] This effect is consistent with the inhibition of downstream signaling pathways that regulate cell cycle progression.

Induction of Apoptosis

In addition to cytostatic effects, CP-724714 also induces apoptosis in a time- and dose-dependent manner in both in vitro and in vivo models.[4][14] This is evidenced by an increase in apoptotic cell counts and the detection of cleaved caspase-3, a key executioner of apoptosis.[15]

In Vivo Antitumor Activity

Oral administration of CP-724714 has been shown to inhibit the growth of HER2-overexpressing tumor xenografts in athymic mice.[4] It effectively reduces HER2 autophosphorylation in these xenograft models and demonstrates significant tumor growth inhibition without overt signs of toxicity.[4][15]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of CP-724714.

HER2 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of CP-724714 to inhibit the phosphorylation of a substrate by recombinant HER2 kinase.

Kinase_Assay_Workflow A Coat 96-well plate with Poly(Glu:Tyr) substrate B Wash plate A->B C Add recombinant HER2 kinase B->C D Add CP-724714 (or vehicle) C->D E Initiate reaction with ATP D->E F Incubate at room temperature E->F G Stop reaction and wash F->G H Add HRP-conjugated anti-phosphotyrosine antibody G->H I Incubate and wash H->I J Add substrate and measure signal I->J

Figure 2: Workflow for the in vitro HER2 kinase inhibition assay.

Protocol:

  • Plate Coating: Coat Nunc MaxiSorp 96-well plates overnight at 37°C with 100 µL/well of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.[1]

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer (0.1% Tween 20 in PBS).[1]

  • Kinase Reaction Setup: Prepare a kinase reaction mixture containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, and 0.1 mM sodium orthovanadate.

  • Enzyme and Inhibitor Addition: Add approximately 15 ng of recombinant HER2 intracellular domain to each well. Add CP-724714 diluted in DMSO to achieve the desired final concentrations (final DMSO concentration should be ≤ 2.5%).[1]

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP to a final concentration of 1 mM.[1]

  • Incubation: Incubate the plate for 6 minutes at room temperature with constant shaking.[1]

  • Stopping and Washing: Terminate the reaction by aspirating the mixture and washing the plate four times with wash buffer.[1]

  • Detection: Add 50 µL/well of HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54) diluted to 0.2 µg/mL in blocking buffer (3% BSA, 0.05% Tween 20 in PBS).[1]

  • Final Incubation and Washing: Incubate for 25 minutes, then aspirate and wash four times with wash buffer.[1]

  • Signal Measurement: Add a suitable HRP substrate and measure the resulting signal using a plate reader.

Cell Proliferation Assay

This assay measures the effect of CP-724714 on the proliferation of cancer cell lines.

Protocol (using a Coulter Counter):

  • Cell Seeding: Seed HER2-overexpressing cells (e.g., BT-474, SKBR3) in 24-well plates at a density of 5,000-10,000 cells per well.[1]

  • Compound Addition: The following day, add serial dilutions of CP-724714 (typically ranging from 0.1 nM to 10 µM) to the wells.[1] Include vehicle-only (DMSO) control wells.

  • Incubation: Culture the cells for 6 to 7 days.[1]

  • Cell Counting: At the end of the incubation period, trypsinize the cells, resuspend them in an isotonic solution, and count the number of surviving cells using a Coulter Counter.[1]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Western Blotting for Protein Phosphorylation

This technique is used to assess the phosphorylation status of HER2 and its downstream targets like Akt and ERK.

Protocol:

  • Cell Treatment: Culture HER2-overexpressing cells (e.g., BT-474) to 70-80% confluency and then treat with various concentrations of CP-724714 or vehicle for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol (using Propidium Iodide):

  • Cell Treatment: Treat BT-474 cells with 1 µM CP-724714 or vehicle for 24 hours.[1]

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the HER2/ErbB2 tyrosine kinase. Its mechanism of action involves the direct inhibition of HER2 kinase activity, leading to the suppression of downstream Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways. This targeted inhibition results in a G1 cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells, translating to significant antitumor activity in preclinical models. The detailed experimental protocols provided in this guide offer a foundation for further research into the biological effects of CP-724714 and other HER2-targeted therapies.

References

CP-724714: A Deep Dive into its HER2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CP-724714 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization.

Quantitative Selectivity Profile

CP-724714 demonstrates remarkable selectivity for HER2 over other kinases, a critical attribute for minimizing off-target effects and enhancing therapeutic index. The following table summarizes its inhibitory activity (IC50) against a panel of kinases in cell-free assays.

Kinase TargetIC50 (nM)Selectivity over HER2 (fold)
HER2 (ErbB2) 10 -
EGFR (HER1)6,400>640
InsR>10,000>1,000
IGF-1R>10,000>1,000
PDGFRβ>10,000>1,000
VEGFR2>10,000>1,000
Abl>10,000>1,000
Src>10,000>1,000
c-Met>10,000>1,000
JNK-2>10,000>1,000
JNK-3>10,000>1,000
ZAP-70>10,000>1,000
CDK-2>10,000>1,000
CDK-5>10,000>1,000

Data compiled from multiple sources.[4][5][6]

In cellular assays, CP-724714 effectively inhibits the autophosphorylation of a chimeric receptor containing the ErbB2 kinase domain with an IC50 of 32 nM, while showing significantly less potency against EGFR.[4] This high degree of selectivity is a key characteristic of CP-724714.

Mechanism of Action

CP-724714 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of the HER2 receptor. This leads to a cascade of downstream effects:

  • Inhibition of HER2 Autophosphorylation: By binding to the ATP-binding pocket of the HER2 kinase domain, CP-724714 prevents the receptor from autophosphorylating, a critical step in its activation.[1]

  • Downregulation of Signaling Pathways: Inhibition of HER2 phosphorylation subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, including the MAPK (ERK) and PI3K/Akt pathways.[1]

  • Cell Cycle Arrest and Apoptosis: The disruption of these signaling cascades leads to a G1 phase cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells.[1][7]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK/ERK Pathway HER2 HER2 Receptor HER2_dimer HER2 Dimer HER2->HER2_dimer Dimerization HER2_dimer->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates CP724714 CP-724714 CP724714->HER2_dimer Inhibits Autophosphorylation ATP ATP ADP ADP Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Experimental Protocols

The characterization of CP-724714's selectivity and mechanism of action involved several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Poly(Glu:Tyr) substrate Start->Plate_Coating Add_Kinase Add recombinant HER2 or other kinase Plate_Coating->Add_Kinase Add_Inhibitor Add CP-724714 (various concentrations) Add_Kinase->Add_Inhibitor Add_ATP Initiate reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at room temperature Add_ATP->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Antibody Add HRP-conjugated anti-phosphotyrosine antibody Wash->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash_Ab Wash Incubate_Ab->Wash_Ab Add_Substrate Add TMB substrate for color development Wash_Ab->Add_Substrate Stop_Reaction Stop reaction with sulfuric acid Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Plate Coating: Nunc MaxiSorp 96-well plates are coated overnight at 37°C with a solution of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.[4]

  • Washing: Excess substrate is removed, and the plate is washed three times with a wash buffer (0.1% Tween 20 in PBS).[4]

  • Kinase Reaction: The reaction is performed in a 50 μL volume containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, 0.1 mM sodium orthovanadate, and approximately 15 ng of the recombinant kinase (e.g., HER2 intracellular domain).[4]

  • Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration is kept constant (e.g., 2.5%).[4]

  • Reaction Initiation: The kinase reaction is initiated by the addition of 1 mM ATP and proceeds for 6 minutes at room temperature with constant shaking.[4]

  • Termination and Washing: The reaction is terminated by aspirating the mixture, and the plate is washed four times.[4]

  • Detection: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY54) is added and incubated for 25 minutes. After another wash step, a colorimetric substrate (TMB) is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.[4]

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., BT-474, SKBR3, which have HER2 amplification) are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of CP-724714 or a vehicle control.

  • Incubation: The cells are incubated for a period of 6 to 7 days.[4]

  • Cell Counting: After the incubation period, surviving cells are trypsinized, placed in an isotonic solution, and counted using a cell counter (e.g., Coulter Z2 particle counter).[4]

  • Data Analysis: Growth inhibition is calculated for each concentration, and IC50 values are determined using appropriate software (e.g., Calcusyn Software).[4]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Detailed Protocol:

  • Tumor Implantation: Human tumor cells that overexpress HER2 (e.g., BT-474, FRE-erbB2) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1][7]

  • Treatment Administration: Once tumors reach a certain size (e.g., ~150-250 mm³), mice are treated with CP-724714 (administered orally) or a vehicle control.[1][7] Dosing can be once or twice daily.[1][2]

  • Tumor Growth Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated HER2, as well as downstream signaling proteins like p-Akt and p-ERK, via Western blotting or immunohistochemistry.[1]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any adverse effects.[1]

Conclusion

CP-724714 is a highly selective and potent inhibitor of the HER2 receptor tyrosine kinase. Its selectivity profile, well-defined mechanism of action, and demonstrated efficacy in preclinical models highlight its potential as a targeted therapeutic agent for HER2-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of similar targeted therapies.

References

The Discovery and Synthesis of CP-724714: A Potent and Selective ErbB2 Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-724714 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] The overexpression of ErbB2 is a key driver in the pathogenesis of several human cancers, most notably a subset of breast cancers, making it a critical therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-724714, intended for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Introduction

The ErbB2/HER2 proto-oncogene is amplified and its protein product overexpressed in 20-30% of invasive breast cancers, which is associated with a more aggressive disease phenotype and poorer prognosis.[3] While the advent of the monoclonal antibody trastuzumab marked a significant advancement in the treatment of HER2-positive breast cancer, the need for orally bioavailable small-molecule inhibitors that can overcome resistance mechanisms spurred further research.[3][4] CP-724714 emerged from a discovery program aimed at identifying potent and selective inhibitors of the ErbB2 tyrosine kinase with minimal activity against the epidermal growth factor receptor (EGFR/ErbB1) to avoid the dose-limiting toxicities, such as skin rash, associated with EGFR inhibition.[4]

Discovery of CP-724714

The discovery of CP-724714 was the result of a focused medicinal chemistry effort to develop a selective inhibitor of the ErbB2 kinase. The program prioritized oral bioavailability and a safety profile distinct from that of dual EGFR/ErbB2 inhibitors.

Lead Identification and Optimization

The development of CP-724714 likely involved the screening of a chemical library against the recombinant ErbB2 kinase domain, followed by structure-activity relationship (SAR) studies to enhance potency and selectivity. The quinazoline scaffold is a common feature in many kinase inhibitors, and its modification would have been central to the optimization process.

Synthesis of CP-724714

The chemical name of CP-724714 is 2-methoxy-N-((E)-3-(4-((3-methyl-4-((6-methylpyridin-3-yl)oxy)phenyl)amino)quinazolin-6-yl)allyl)acetamide.[3] While a detailed, step-by-step synthesis is not publicly available in a single document, the synthesis can be inferred from related literature and patents concerning quinazoline derivatives. The synthesis would likely involve the construction of the substituted quinazoline core, followed by the attachment of the side chains.

Biological Activity and Mechanism of Action

CP-724714 is a potent inhibitor of the ErbB2 tyrosine kinase. Its mechanism of action involves binding to the ATP-binding pocket of the intracellular kinase domain of ErbB2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Kinase Inhibition Profile

CP-724714 demonstrates high selectivity for ErbB2 over other tyrosine kinases, including EGFR. This selectivity is a key feature, potentially leading to a better safety profile.

KinaseIC50 (nM)Selectivity vs. ErbB2Reference
ErbB2 10 -[2][5]
EGFR6,400640-fold[2]
InsR>10,000>1000-fold[1]
IGF-1R>10,000>1000-fold[1]
PDGFRβ>10,000>1000-fold[1]
VEGFR2>10,000>1000-fold[1]
Abl>10,000>1000-fold[1]
Src>10,000>1000-fold[1]
c-Met>10,000>1000-fold[1]

Table 1: In vitro kinase inhibition profile of CP-724714.

Cellular Activity

CP-724714 effectively inhibits the proliferation of ErbB2-overexpressing cancer cell lines and induces cell cycle arrest and apoptosis.

Cell LineErbB2 StatusIC50 (µM)Reference
BT-474Amplified0.25[1]
SKBR3Amplified0.95[1]

Table 2: Anti-proliferative activity of CP-724714 in human breast cancer cell lines.

Downstream Signaling

CP-724714 has been shown to inhibit the phosphorylation of key downstream signaling molecules in the ErbB2 pathway, including Akt and ERK (extracellular signal-regulated kinase).[3] This blockade of downstream signaling ultimately leads to the observed anti-proliferative and pro-apoptotic effects.

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 (HER2) PI3K PI3K ErbB2->PI3K Ras Ras ErbB2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 CP-724714 CP724714->ErbB2 Inhibition

Caption: ErbB2 signaling pathway and the inhibitory action of CP-724714.

In Vivo Efficacy

The anti-tumor activity of CP-724714 has been demonstrated in preclinical xenograft models using human cancer cell lines that overexpress ErbB2. Oral administration of CP-724714 resulted in significant tumor growth inhibition and, in some cases, tumor regression.[1]

Xenograft ModelDosingOutcomeReference
FRE-erbB250 mg/kg, p.o.50% tumor growth inhibition[1]
BT-47430 or 100 mg/kg, p.o.Reduced ERK and Akt phosphorylation[1]
BT-474Combination with HerceptinBetter anti-tumor efficacy than either agent alone[1]

Table 3: In vivo anti-tumor efficacy of CP-724714.

Pharmacokinetics and Clinical Development

CP-724714 is orally bioavailable and has progressed into clinical trials.[1] Phase I studies were conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors expressing HER2.[6] These studies established a recommended Phase II dose. However, dose-limiting toxicities, primarily reversible hepatotoxicity, were observed at higher doses.[5]

ParameterValue (in humans)Reference
Recommended Phase II Dose250 mg twice daily[6]
Dose-Limiting ToxicitiesHyperbilirubinemia, elevated transaminases[5][6]

Table 4: Clinical pharmacokinetic and safety profile of CP-724714.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of CP-724714 against recombinant ErbB2 and other kinases.

Methodology:

  • Recombinant intracellular domains of kinases (e.g., ErbB2, EGFR) are expressed as fusion proteins and purified.[1]

  • 96-well plates are coated with a substrate, such as poly(Glu:Tyr, 4:1).[1]

  • The kinase reaction is initiated by adding the kinase, ATP, and the test compound (CP-724714) at various concentrations to the wells.[1]

  • The reaction is allowed to proceed for a defined period at room temperature.[1]

  • The amount of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP) and a colorimetric substrate.[1]

  • IC50 values are calculated from the dose-response curves.[1]

Kinase_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with substrate Start->Coat_Plate End End Add_Components Add kinase, ATP, and CP-724714 Coat_Plate->Add_Components Incubate Incubate at room temperature Add_Components->Incubate Detect_Phosphorylation Detect phosphorylation (ELISA-based) Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50 Calculate_IC50->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of CP-724714 on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 24- or 96-well plates and allowed to adhere overnight.[1]

  • The cells are treated with a range of concentrations of CP-724714.[1]

  • The cells are incubated for a period of 6 to 7 days.[1]

  • Cell viability or proliferation is assessed using one of several methods:

    • Direct Cell Counting: Cells are trypsinized and counted using a cell counter.[1]

    • Metabolic Assays (e.g., MTT, CCK-8): A reagent is added that is converted to a colored or fluorescent product by metabolically active cells.

    • Luminescence-based Assays: Measures ATP levels as an indicator of cell viability.[7]

  • IC50 values are determined from the dose-response curves.[1]

Western Blotting for Phospho-Protein Analysis

Objective: To determine the effect of CP-724714 on the phosphorylation of ErbB2 and downstream signaling proteins.

Methodology:

  • Cells are treated with CP-724714 for a specified time.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[8]

  • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ErbB2, phospho-Akt).[8]

  • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.[8]

  • The signal is detected using a chemiluminescent substrate.[8]

  • The membrane is often stripped and re-probed with an antibody for the total protein to ensure equal loading.

Conclusion

CP-724714 is a well-characterized, potent, and selective inhibitor of the ErbB2 tyrosine kinase. Its discovery and development represent a significant effort in the pursuit of targeted therapies for HER2-positive cancers. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. The high selectivity of CP-724714 for ErbB2 over EGFR underscores a key principle in modern drug design: the importance of target selectivity to optimize the therapeutic index. While clinical development faced challenges related to hepatotoxicity, the story of CP-724714 provides crucial insights into the development of kinase inhibitors and serves as an important reference compound for further research into ErbB2-targeted therapies.

References

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of (E/Z)-CP-724,714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724,714 is a potent, selective, and orally active small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2] Overexpression of HER2 is a key driver in several cancers, most notably breast cancer, making it a critical therapeutic target.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of (E/Z)-CP-724,714, drawing from key preclinical and clinical studies. The information is presented to support further research and development efforts in oncology.

Core Pharmacokinetic Parameters

CP-724,714 has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key pharmacokinetic parameters observed in these studies.

Table 1: Clinical Pharmacokinetics of CP-724,714 in Patients with Advanced HER2-Positive Solid Tumors (Single Dose)
Dose LevelNCmax (ng/mL)AUC (ng·h/mL)
250 mg QD4283 ± 1081580 ± 500
250 mg BID15383 ± 1672050 ± 840
400 mg BID5726 ± 4723980 ± 2600
250 mg TID6321 ± 1171980 ± 730

Data presented as mean ± standard deviation. Cmax and AUC increased in an approximate dose-proportional manner.[3]

Table 2: Clinical Pharmacokinetics of CP-724,714 at Steady State
Dose LevelNCmax,ss (ng/mL)AUCτ,ss (ng·h/mL)T1/2 (h)Accumulation Ratio (AUC)
250 mg QD4338 ± 1272110 ± 780~4.51.3
250 mg BID15496 ± 2232460 ± 1030~4.51.2
400 mg BID5944 ± 6164780 ± 3120~4.51.2
250 mg TID6482 ± 1762970 ± 1090~4.51.5

Data presented as mean ± standard deviation. The terminal half-life (T1/2) was approximately 4.5 hours and was consistent across the dose range of 250 mg to 400 mg.[3] Some accumulation was observed with BID and TID dosing, with a mean AUC accumulation ratio of approximately 1.2-1.5, which is consistent with the half-life.[3]

Oral Bioavailability

While specific studies detailing the absolute oral bioavailability of (E/Z)-CP-724,714 through a comparison of oral and intravenous administration in humans are not publicly available, the compound is described as an "orally available" small molecule inhibitor.[3] Preclinical and clinical data strongly support its oral activity. In vivo studies in mice demonstrated that oral administration of CP-724,714 led to plasma concentrations sufficient to inhibit tumor growth.[1] The rapid absorption after oral dosing in humans further confirms its bioavailability.[4]

Experimental Protocols

Clinical Pharmacokinetic Study

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid tumors expressing HER2.[4][5]

  • Patient Population: 30 female patients with a median age of 51 years were enrolled.[5]

  • Dosing Regimens: Patients received daily oral doses of CP-724,714 in 21-day cycles at four dose levels: 250 mg once daily (QD), 250 mg twice daily (BID), 400 mg BID, and 250 mg three times daily (TID).[3][5]

  • Pharmacokinetic Sampling: Serial blood samples were collected to evaluate the pharmacokinetic profile of the drug.[4]

  • Analytical Method: The concentration of CP-724,714 in plasma samples was determined using a validated analytical method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated using noncompartmental techniques.[3]

Preclinical In Vivo Efficacy Studies

In vivo studies were conducted in athymic mice bearing HER2-overexpressing tumor xenografts to assess the antitumor activity of orally administered CP-724,714.[1]

  • Animal Models: Athymic mice were used.[1]

  • Tumor Models: Human breast cancer cell lines overexpressing HER2 were used to establish xenografts.[1]

  • Drug Administration: CP-724,714 was administered orally (p.o.).[1]

  • Efficacy Assessment: Tumor growth inhibition was measured to evaluate the antitumor activity of the compound.[1]

Visualizations

HER2 Signaling Pathway Inhibition by CP-724,714

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 CP-724,714 CP724714->HER2 Inhibits Tyrosine Kinase

Caption: CP-724,714 inhibits HER2 tyrosine kinase, blocking downstream PI3K/Akt and Ras/Raf/MEK/ERK pathways.

Clinical Pharmacokinetic Study Workflow

PK_Study_Workflow PatientRecruitment Patient Recruitment (HER2+ Solid Tumors) DoseEscalation Dose Escalation Cohorts (250mg QD, 250mg BID, 400mg BID, 250mg TID) PatientRecruitment->DoseEscalation DrugAdministration Oral Administration of CP-724,714 (21-day cycles) DoseEscalation->DrugAdministration BloodSampling Serial Blood Sampling DrugAdministration->BloodSampling SampleAnalysis Plasma Concentration Analysis BloodSampling->SampleAnalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, T1/2) SampleAnalysis->PK_Analysis

Caption: Workflow of the Phase I clinical trial to determine the pharmacokinetics of CP-724,714.

References

The Role of CP-724714 in the Inhibition of ErbB2 Autophosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-724714, a potent and selective small-molecule inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. We will delve into its mechanism of action, focusing on the inhibition of ErbB2 autophosphorylation, and detail the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to ErbB2 and CP-724714

The human epidermal growth factor receptor 2 (HER2, or ErbB2) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Amplification and overexpression of the ERBB2 gene are implicated in the development and progression of several human cancers, including breast, ovarian, and stomach malignancies.[1] ErbB2 activation, through homodimerization or heterodimerization with other ErbB family members, leads to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This autophosphorylation initiates downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and invasion.[1][3]

CP-724714 is an orally bioavailable, quinazoline-based small molecule that acts as a potent and selective inhibitor of the ErbB2 tyrosine kinase.[4] It has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for the treatment of HER2-overexpressing cancers.[1][5][6]

Mechanism of Action: Inhibition of ErbB2 Autophosphorylation

CP-724714 exerts its therapeutic effect by directly targeting the ATP-binding pocket of the ErbB2 kinase domain. By competitively inhibiting ATP binding, CP-724714 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[3] This leads to a G1 cell cycle block, induction of apoptosis, and inhibition of tumor growth in ErbB2-driven cancer models.[1][7]

The inhibition of ErbB2 autophosphorylation by CP-724714 has been demonstrated to be highly selective. It shows significantly less potency against other tyrosine kinases such as EGFR, insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), and others.[8][9]

Signaling Pathway Inhibition

The following diagram illustrates the ErbB2 signaling pathway and the point of intervention by CP-724714.

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB2_dimer ErbB2 Dimerization Autophosphorylation Autophosphorylation ErbB2_dimer->Autophosphorylation Activation Ras Ras Autophosphorylation->Ras PI3K PI3K Autophosphorylation->PI3K CP724714 CP-724714 CP724714->Autophosphorylation Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: ErbB2 Signaling Pathway and CP-724714 Inhibition.

Quantitative Data on CP-724714 Activity

The potency and selectivity of CP-724714 have been quantified in various in vitro and in vivo studies. The following tables summarize key data.

Table 1: In Vitro Inhibitory Activity of CP-724714
TargetAssay TypeIC50 (nM)Reference(s)
ErbB2 (HER2)Cell-free kinase assay10[8][10]
ErbB2 (HER2)Cell-free kinase assay3.8 (ng/mL)[4][11]
EGFRCell-free kinase assay6400[7][10]
EGF-induced ErbB2 autophosphorylationCell-based assay (NIH3T3)32[8]
Table 2: Cellular Proliferation Inhibition by CP-724714
Cell LineCancer TypeErbB2 StatusIC50 (µM)Reference(s)
BT-474Breast CarcinomaAmplified0.25[8]
SKBR3Breast CarcinomaAmplified0.95[8]
Table 3: In Vivo Efficacy of CP-724714
Xenograft ModelTumor TypeDosingEffectReference(s)
FRE-erbB2Engineered25 mg/kg, p.o.Reduction of tumor ErbB2 phosphorylation[8]
FRE-erbB2Engineered50 mg/kg, p.o.50% tumor growth inhibition[8]
BT-474Breast Carcinoma30 or 100 mg/kg, p.o.Reduction of ERK and Akt phosphorylation[8]
BT-474 & MDA-MB-453Breast CarcinomaDose-dependentInhibition of xenograft growth[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize CP-724714.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Kinase_Assay_Workflow start Start recombinant_enzyme Purified Recombinant ErbB2 Kinase Domain start->recombinant_enzyme substrate_coating Coat 96-well Plate with Poly(Glu:Tyr) Substrate recombinant_enzyme->substrate_coating add_inhibitor Add Serial Dilutions of CP-724714 substrate_coating->add_inhibitor add_enzyme Add ErbB2 Kinase add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction wash_plate Wash Plate stop_reaction->wash_plate add_antibody Add Anti-phosphotyrosine Antibody wash_plate->add_antibody add_antibody->wash_plate Wash add_substrate Add Colorimetric Substrate add_antibody->add_substrate measure_absorbance Measure Absorbance at 450 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for an In Vitro Kinase Assay.

Protocol:

  • Protein Expression and Purification : Recombinant intracellular domains of ErbB2 are expressed in a suitable system (e.g., baculovirus-infected Sf9 cells) as fusion proteins (e.g., GST-tagged) and purified by affinity chromatography.[8]

  • Plate Coating : 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu:Tyr, 4:1), overnight at 37°C.[8]

  • Compound Addition : Serial dilutions of CP-724714 are added to the wells.

  • Enzyme Addition : The purified ErbB2 kinase is added to each well.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

  • Detection : After incubation, the plates are washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.[8]

  • Signal Generation : A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with acid.[8]

  • Data Analysis : The absorbance is read at 450 nm, and the IC50 value is calculated from the dose-response curve.[8]

Cell-Based ErbB2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit ErbB2 autophosphorylation in a cellular context.

Protocol:

  • Cell Culture : Cells overexpressing ErbB2 (e.g., BT-474, SKBR3, or transfected NIH3T3 cells) are cultured to sub-confluency.[8][12]

  • Serum Starvation : Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment : Cells are pre-incubated with various concentrations of CP-724714 for a specified time (e.g., 2 hours).[13]

  • Ligand Stimulation : For heterodimeric receptor activation, cells can be stimulated with a ligand such as EGF (e.g., 50 ng/mL for 10 minutes).[13]

  • Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.[12]

  • Western Blotting :

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated ErbB2 (p-ErbB2) at specific tyrosine residues (e.g., Tyr1221/1222, Tyr1248).[14]

    • A primary antibody against total ErbB2 is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.[15]

  • Densitometry : The band intensities for p-ErbB2 and total ErbB2 are quantified to determine the extent of inhibition.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding : Cells (e.g., BT-474, SKBR3) are seeded in 24-well plates at a density of 5,000 to 10,000 cells per well.[8][16]

  • Compound Addition : The following day, serial dilutions of CP-724714 are added to the wells.[8][16]

  • Incubation : Cells are incubated for 6 to 7 days.[8][16]

  • Cell Counting : Surviving cells are trypsinized and counted using an automated cell counter.[8][16]

  • Data Analysis : The percentage of growth inhibition is calculated for each concentration, and the IC50 value is determined.[8]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in an animal model.

Xenograft_Study_Workflow start Start cell_inoculation Subcutaneous Inoculation of Tumor Cells into Athymic Mice start->cell_inoculation tumor_growth Allow Tumors to Reach a Predetermined Size cell_inoculation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer CP-724714 (p.o.) or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment tumor_excision Excise Tumors at Study Endpoint monitoring->tumor_excision pharmacodynamic_analysis Analyze Tumors for p-ErbB2, Apoptosis Markers, etc. tumor_excision->pharmacodynamic_analysis data_analysis Analyze Tumor Growth Inhibition Data pharmacodynamic_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for an In Vivo Xenograft Study.

Protocol:

  • Animal Model : Athymic nude mice are used for these studies.[12]

  • Tumor Cell Implantation : Human tumor cells that overexpress ErbB2 (e.g., BT-474, MDA-MB-453) are injected subcutaneously into the mice.[12]

  • Tumor Growth : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[12]

  • Treatment : Mice are treated orally with CP-724714 or a vehicle control, typically once or twice daily.[1]

  • Monitoring : Tumor size and animal body weight are measured regularly.[12]

  • Pharmacodynamic Assessment : At the end of the study, or at specified time points, tumors can be excised and analyzed for levels of p-ErbB2, downstream signaling proteins, and markers of apoptosis (e.g., cleaved caspase-3) via Western blotting or immunohistochemistry.[1][12]

Conclusion

CP-724714 is a well-characterized, potent, and selective inhibitor of ErbB2 tyrosine kinase. Its mechanism of action, centered on the inhibition of ErbB2 autophosphorylation, has been thoroughly investigated through a variety of in vitro and in vivo experimental models. The data consistently demonstrate its ability to block downstream signaling pathways, inhibit the proliferation of ErbB2-overexpressing cancer cells, and suppress tumor growth in preclinical models. This technical guide provides a comprehensive overview of the key data and methodologies related to the study of CP-724714, serving as a valuable resource for the scientific community engaged in cancer research and the development of targeted therapies.

References

(E/Z)-CP-724714: An In-Depth Technical Guide on In Vitro Potency and IC50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3][4] Amplification and overexpression of the erbB2 gene are linked to the development and progression of several human cancers, particularly breast cancer. CP-724714 has demonstrated significant anti-tumor activity in preclinical models by effectively inhibiting HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in HER2-driven cancer cells.[5][6] This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

In Vitro Potency and IC50 Data

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Enzymatic Inhibition of Tyrosine Kinases
Target KinaseIC50 (nM)Selectivity vs. HER2/ErbB2Assay Type
HER2/ErbB2 10 [1][2][3][7][8][9]-Cell-free kinase assay
EGFR6400[1]>640-foldCell-free kinase assay
HER2/ErbB211.3[10]-Poly-Glu-Tyr phosphorylation assay
EGFR2340[10]~207-foldPoly-Glu-Tyr phosphorylation assay
HER2/ErbB23[11]-In vitro kinase assay with intracellular domain
Chimeric EGFR/ErbB232[1][7]-Cellular autophosphorylation assay

Note: The compound is reported to be >1,000-fold less potent against a panel of other kinases including IR, IGF-1R, PDGFRβ, VEGFR2, Abl, Src, and c-Met.[1][7]

Table 2: Inhibition of Cell Proliferation
Cell LineCancer TypeHER2 StatusIC50 (µM)
BT-474Breast CarcinomaOverexpressing0.25[7]
SKBR3Breast CarcinomaOverexpressing0.95[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections describe the protocols for the key experiments cited.

In Vitro Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of CP-724714 on the enzymatic activity of purified kinase domains.

Workflow:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 Coat 96-well plates with Poly(Glu:Tyr, 4:1) p2 Wash plates to remove excess substrate p1->p2 r1 Add reaction buffer, recombinant HER2/ErbB2 kinase, and CP-724714 p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate at room temperature r2->r3 r4 Terminate reaction and wash plates r3->r4 d1 Add anti-phosphotyrosine antibody r4->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Add TMB substrate for color development d2->d3 d4 Stop reaction with sulfuric acid d3->d4 d5 Measure absorbance at 450 nm d4->d5

Caption: Workflow for the in vitro kinase assay.

Methodology:

  • Plate Coating: Nunc MaxiSorp 96-well plates are coated overnight at 37°C with a solution of 0.25 mg/mL poly(Glu:Tyr, 4:1) in phosphate-buffered saline (PBS).[7]

  • Washing: Excess substrate is removed, and the plates are washed three times with a wash buffer (0.1% Tween 20 in PBS).[7]

  • Kinase Reaction: The reaction is performed in a 50 µL volume containing 50 mM HEPES (pH 7.4), 125 mM sodium chloride, 0.1 mM sodium orthovanadate, approximately 15 ng of recombinant HER2/ErbB2 intracellular domain, and varying concentrations of CP-724714 dissolved in DMSO.[7]

  • Initiation and Incubation: The reaction is initiated by the addition of 1 mM ATP and proceeds for 6 minutes at room temperature with constant shaking.[7]

  • Termination: The reaction is stopped by aspirating the mixture and washing the plates four times with the wash buffer.[7]

  • Detection:

    • Phosphorylated substrate is detected by adding an anti-phosphotyrosine antibody (0.2 µg/mL in blocking buffer).[7]

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A colorimetric signal is developed using a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[7]

    • The reaction is stopped with 0.09 M sulfuric acid.[7]

  • Data Analysis: The absorbance is measured at 450 nm, and IC50 values are calculated from the dose-response curves.[7]

Cell Proliferation Assay

This assay measures the ability of CP-724714 to inhibit the growth of cancer cell lines that overexpress HER2.

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis c1 Seed cells in 24-well plates c2 Allow cells to adhere overnight c1->c2 t1 Add serial dilutions of CP-724714 c2->t1 t2 Incubate for 6-7 days t1->t2 a1 Trypsinize and harvest cells t2->a1 a2 Count cells using a particle counter a1->a2 a3 Calculate growth inhibition a2->a3 a4 Determine IC50 values a3->a4

Caption: Workflow for the cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., BT-474, SKBR3) are seeded in duplicate in 24-well plates at a density of 5,000-10,000 cells per well.[7]

  • Treatment: The day after seeding, CP-724714 is added in a range of concentrations (typically from 0.1 nM to 10 µM).[7]

  • Incubation: Cells are grown for 6 to 7 days.[7]

  • Cell Counting: Surviving cells are harvested by trypsinization and counted using a Coulter Z2 particle counter.[7]

  • Data Analysis: Growth inhibition is calculated for each concentration, and IC50 values are determined from the resulting dose-response curves using appropriate software.[7]

Mechanism of Action: Signaling Pathway Inhibition

CP-724714 exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to the ATP-binding pocket of the HER2 kinase domain, CP-724714 prevents autophosphorylation of the receptor. This blockade of the initial activation step leads to the downregulation of key downstream pro-survival and proliferative signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[5][6]

G HER2 HER2/ErbB2 Receptor Autophosphorylation Autophosphorylation HER2->Autophosphorylation CP724714 This compound CP724714->Autophosphorylation Ras Ras Autophosphorylation->Ras PI3K PI3K Autophosphorylation->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the HER2 signaling pathway by CP-724714.

The inhibition of these pathways ultimately leads to a G1 phase cell cycle block and the induction of apoptosis in HER2-overexpressing cancer cells.[5][7]

Conclusion

This compound is a highly potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase. Its low nanomolar IC50 in enzymatic assays and sub-micromolar potency in inhibiting the proliferation of HER2-overexpressing cancer cell lines underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro evaluation of this and similar compounds. The visualization of its mechanism of action highlights its targeted effect on a critical oncogenic signaling pathway. This information is intended to support further research and development efforts in the field of oncology.

References

The Antiviral Potential of (E/Z)-CP-724714 Against Coronaviruses: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the in-vitro antiviral properties of the compound (E/Z)-CP-724714 against a range of coronaviruses. The data and methodologies presented are collated from recent scientific literature, offering a centralized resource for professionals engaged in antiviral research and development.

Executive Summary

This compound, a potent HER2 (Human Epidermal Growth Factor Receptor 2) phosphorylation inhibitor, has demonstrated significant antiviral activity against several swine coronaviruses. Research indicates that this small molecule exerts its effects by targeting host-cell signaling pathways crucial for viral replication. Specifically, CP-724714 has been shown to inhibit the HER2-mediated Ras-Raf-Mek-Erk signaling cascade, a pathway essential for the efficient infection by coronaviruses such as Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV). The compound acts at the post-entry stage of the viral life cycle and exhibits a broad-spectrum activity against various swine diarrhea coronaviruses, highlighting its potential as a host-targeted therapeutic agent.

Quantitative Antiviral Activity

The antiviral efficacy of CP-724714 has been quantified against several swine coronaviruses. The following tables summarize the key inhibitory concentrations and selectivity indices derived from in-vitro studies.

Table 1: In-vitro Antiviral Efficacy of CP-724714 Against Various Coronaviruses

VirusCell LineIC50 (μmol/L)
SADS-CoVVero0.91 ± 0.18
PEDVVero2.13 ± 0.6
PDCoVST0.84 ± 0.22
TGEVST2.53 ± 0.24

IC50 (Half-maximal inhibitory concentration) values represent the concentration of CP-724714 required to inhibit viral infection by 50%. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index of CP-724714

Cell LineCC50 (μmol/L)VirusSelectivity Index (SI)
Vero>20SADS-CoV>21.98
Vero>20PEDV>9.38
ST>80PDCoV>95.23
ST>80TGEV>31.62

CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Mechanism of Action: Targeting Host Signaling

CP-724714's antiviral activity is attributed to its inhibition of the HER2 receptor tyrosine kinase and its downstream signaling pathway. Efficient coronavirus infection has been shown to require the activation of this cascade.[1][2][3][4][5] By blocking the phosphorylation of HER2, CP-724714 disrupts the Ras-Raf-Mek-Erk pathway, thereby creating an intracellular environment that is non-conducive to viral replication.[1][2][3][4][5] This host-targeted mechanism suggests a lower likelihood of developing viral resistance compared to drugs that target viral proteins directly.

HER2_Signaling_Pathway_Inhibition cluster_cell Host Cell Coronavirus Coronavirus HER2_Receptor HER2 Receptor Coronavirus->HER2_Receptor Activates Ras Ras HER2_Receptor->Ras Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Viral_Replication Viral Replication Erk->Viral_Replication CP724714 CP-724714 CP724714->HER2_Receptor Inhibits

Caption: Inhibition of the HER2-Ras-Raf-Mek-Erk signaling pathway by CP-724714.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (CCK-8)

The cytotoxicity of CP-724714 was determined using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: IPI-2I and Vero cells were seeded into 96-well plates.

  • Compound Treatment: Cells were treated with varying concentrations of CP-724714 for a specified duration.

  • Incubation: The plates were incubated under standard cell culture conditions.

  • Reagent Addition: CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Antiviral Activity Assays

This assay was used to quantify the intracellular viral RNA loads.

  • Cell Pretreatment: Vero and IPI-2I cells were pretreated with various concentrations of CP-724714 for 1 hour.[1][2]

  • Viral Infection: Cells were then infected with SADS-CoV at a multiplicity of infection (MOI) of 0.1.[1][2]

  • RNA Extraction: At 6 hours post-infection, total RNA was extracted from the cells.[1][2]

  • Reverse Transcription and qPCR: The extracted RNA was reverse transcribed into cDNA, followed by quantitative PCR using primers specific for the SADS-CoV N gene.

IFA was performed to detect the expression of viral antigens.

  • Cell Treatment and Infection: Vero and ST cells were pretreated with different concentrations of CP-724714 for 1 hour, followed by infection with SADS-CoV, PEDV, PDCoV, or TGEV at an MOI of 0.1.[1][2]

  • Fixation and Permeabilization: At 12 or 24 hours post-infection, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Primary Antibody Incubation: Cells were incubated with primary antibodies specific to the viral nucleocapsid (N) or spike (S1) proteins.

  • Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Cell nuclei were counterstained with DAPI.

  • Imaging: The cells were visualized using a fluorescence microscope.

This technique was used to detect the expression of viral proteins.

  • Cell Lysis: Treated and infected cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against the SADS-CoV N antigen, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_workflow General Experimental Workflow for Antiviral Assessment cluster_analysis_methods Analytical Methods Cell_Culture Cell Seeding (Vero/IPI-2I/ST cells) Compound_Treatment Pretreatment with CP-724714 Cell_Culture->Compound_Treatment Viral_Infection Infection with Coronavirus (SADS-CoV, PEDV, etc.) Compound_Treatment->Viral_Infection Incubation Incubation Viral_Infection->Incubation Analysis Analysis Incubation->Analysis RTqPCR RT-qPCR (Viral RNA Quantification) Analysis->RTqPCR IFA Immunofluorescence Assay (Viral Antigen Detection) Analysis->IFA Western_Blot Western Blot (Viral Protein Expression) Analysis->Western_Blot TCID50 TCID50 Assay (Virus Titer) Analysis->TCID50

Caption: A generalized workflow for in-vitro antiviral efficacy testing of CP-724714.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising candidate for further investigation as a broad-spectrum anti-coronavirus agent. Its host-targeted mechanism of action is a significant advantage, potentially offering a higher barrier to the development of viral resistance. Future research should focus on in-vivo efficacy and safety studies to translate these promising in-vitro findings into potential therapeutic applications. Furthermore, the exploration of other inhibitors of the HER2 signaling pathway may yield additional novel antiviral compounds.

References

(E/Z)-CP-724714: A Technical Guide on its Effects on Cell Cycle Progression and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally bioavailable small-molecule inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase.[1] Overexpression of HER2 is a key driver in several human cancers, including breast, ovarian, and stomach malignancies, and is associated with aggressive tumor growth and poor prognosis.[1] this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells that overexpress HER2. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its impact on cell cycle progression and the induction of apoptosis, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of the HER2 Signaling Pathway

This compound exerts its anti-cancer effects by selectively targeting the intracellular tyrosine kinase domain of the HER2 receptor. This inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

By inhibiting HER2 autophosphorylation, this compound leads to a marked reduction in the phosphorylation of key downstream signaling molecules, including ERK and Akt.[1] The deactivation of these pathways culminates in the modulation of cell cycle regulatory proteins and the activation of the apoptotic cascade.

cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras CP724714 This compound CP724714->HER2 Inhibits Autophosphorylation Akt Akt PI3K->Akt CellCycle Cell Cycle Progression (G1 Arrest) Akt->CellCycle Apoptosis Apoptosis Akt->Apoptosis Inhibition of Apoptosis Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycle

Figure 1: this compound Signaling Pathway Inhibition.

Effect on Cell Cycle Progression

Treatment of HER2-overexpressing cancer cells with this compound leads to a significant arrest in the G1 phase of the cell cycle.[1] This G1 block is a direct consequence of the inhibition of the HER2 signaling pathway, which controls the expression and activity of key G1-phase regulatory proteins. Specifically, the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 are implicated in this process. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting the transition from G1 to S phase.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of BT-474 human breast carcinoma cells, which overexpress HER2. The data is based on flow cytometry analysis after 24 hours of treatment.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (Control)454015
1 µM this compound701515
Data are estimations derived from graphical representations in the cited literature.

Induction of Apoptosis

In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in HER2-positive cancer cells. The inhibition of the pro-survival signals from the PI3K/Akt pathway is a key mechanism for this apoptotic induction. A critical event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Treatment with this compound has been shown to lead to the release of caspase-3, a key executioner caspase.[1]

Quantitative Analysis of Apoptosis

The table below presents the dose-dependent effect of this compound on the induction of apoptosis in a HER2-overexpressing cell line, as measured by Annexin V staining.

Treatment ConcentrationDurationApoptotic Cells (%)
0 µM (Control)48h~5
0.1 µM48h~15
1 µM48h~35
10 µM48h~60
Data are representative and may vary based on the specific cell line and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

  • Cell Harvest: Harvest cells by trypsinization and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • Staining: Add 500 µL of PI staining solution to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer.

Start Start Harvest_Wash Harvest & Wash Cells Start->Harvest_Wash Fixation Fix with 70% Ethanol Harvest_Wash->Fixation Incubation Incubate at -20°C Fixation->Incubation Washing Wash with PBS Incubation->Washing RNase_Treatment RNase A Treatment Washing->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze by Flow Cytometry PI_Staining->Flow_Cytometry End End Flow_Cytometry->End

Figure 2: Cell Cycle Analysis Workflow.
Apoptosis Detection by Annexin V Staining

This protocol describes the detection of early-stage apoptosis by staining for externalized phosphatidylserine using fluorescently labeled Annexin V.

Materials:

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC

  • Propidium Iodide (PI)

Procedure:

  • Cell Harvest: Harvest cells and wash once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • PBS

  • 4% Paraformaldehyde in PBS

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTP)

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 1 hour at room temperature.

  • Washing: Wash cells with PBS.

  • Permeabilization: Incubate cells in permeabilization solution for 2 minutes on ice.

  • Washing: Wash cells with PBS.

  • TUNEL Staining: Resuspend cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash cells with PBS.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

Western Blot Analysis for HER2 Signaling Proteins

This protocol details the detection of specific proteins in the HER2 signaling pathway by Western blotting.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Figure 3: Western Blotting Workflow.

Conclusion

This compound is a selective HER2 inhibitor that effectively induces G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. Its mechanism of action, centered on the inhibition of the HER2 signaling pathway, provides a strong rationale for its therapeutic use in HER2-positive malignancies. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and similar targeted therapies.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-CP-724714 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally bioavailable small-molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, including breast, ovarian, and stomach cancer.[1][2] CP-724714 effectively inhibits HER2 autophosphorylation, leading to the suppression of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This results in a G1 cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in HER2-driven cancer cell lines.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its anti-cancer activity.

Mechanism of Action

CP-724714 is a reversible, ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of HER2/ErbB2.[4] This selectivity is demonstrated by its significantly lower inhibitory activity against other tyrosine kinases, such as EGFR, InsR, and VEGFR2.[3] By blocking the autophosphorylation of HER2, CP-724714 prevents the activation of downstream signaling cascades, ultimately leading to reduced cancer cell proliferation and survival.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 This compound CP724714->HER2

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity vs. HER2
HER2/ErbB210 - 11.3-
EGFR6400>640-fold
InsR>10,000>1000-fold
IGF-1R>10,000>1000-fold
PDGFRβ>10,000>1000-fold
VEGFR2>10,000>1000-fold
Abl>10,000>1000-fold
Src>10,000>1000-fold
c-Met>10,000>1000-fold

Data compiled from multiple sources.[3][6]

Table 2: Anti-proliferative Activity of this compound in HER2-Overexpressing Cancer Cell Lines

Cell LineCancer TypeHER2 StatusIC50 (µM)
BT-474Breast CarcinomaAmplified0.25
SK-BR-3Breast CarcinomaAmplified0.95
MDA-MB-453Breast CarcinomaAmplified-
SNU-216Gastric CancerAmplified-
MKN7Gastric CancerAmplified-
NCI-N87Gastric CancerAmplified-

IC50 values are approximate and can vary based on experimental conditions.[3]

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.

cluster_setup Experimental Setup start Start: Cell Culture (e.g., BT-474, SK-BR-3) treat Treat cells with This compound (Dose-response & time-course) start->treat viability Cell Viability Assay (MTS/MTT) treat->viability cycle Cell Cycle Analysis (PI Staining) treat->cycle apoptosis Apoptosis Assay (Annexin V/PI, Caspase-3) treat->apoptosis western Western Blot Analysis (pHER2, pAkt, pERK) treat->western ic50 IC50 Determination viability->ic50 cell_dist Cell Cycle Distribution cycle->cell_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant protein_exp Protein Expression Levels western->protein_exp

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Cell Culture

HER2-overexpressing breast cancer cell lines such as BT-474 and SK-BR-3 are recommended.

  • BT-474: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • SK-BR-3: Culture in McCoy's 5A Medium modified to contain 2 mM L-glutamine and 10% FBS.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • HER2-overexpressing cancer cells (e.g., BT-474, SK-BR-3)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle.

Materials:

  • 6-well plates

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate for 10-15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of HER2 Signaling Pathway

This protocol is for detecting the phosphorylation status of key proteins in the HER2 signaling pathway.

Materials:

  • 6-well plates or larger culture dishes

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., p-HER2 (Tyr1248), HER2, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • If necessary, strip the membrane and re-probe for total protein or a loading control.

Conclusion

This compound is a valuable tool for in vitro studies of HER2-positive cancers. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this potent HER2 inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for (E/Z)-CP-724714 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-CP-724714 is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] These application notes provide a comprehensive guide for its use in preclinical xenograft mouse models, particularly for HER2-positive cancer research.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting the HER2 (also known as ErbB2) receptor.[3] In many cancers, particularly a subset of breast, ovarian, and gastric cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[4] This overexpression results in constitutive activation of downstream signaling pathways, promoting aggressive tumor growth and proliferation.[4][5]

CP-724714 functions by inhibiting the autophosphorylation of the HER2 receptor's intracellular kinase domain.[2][6] This action blocks the initiation of a cascade of downstream signaling events, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell cycle progression, survival, and proliferation.[4][6][7] By disrupting these signals, CP-724714 can induce a G1 cell cycle block and promote apoptosis in cancer cells that are dependent on HER2 signaling.[3][6]

Signaling Pathway Targeted by this compound

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 Dimerization HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 This compound CP724714->HER2 Inhibits Autophosphorylation

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy and dosage of this compound in various xenograft models.

Xenograft ModelCell LineAdministration RouteDosageTreatment ScheduleObserved EffectsReference
Breast CarcinomaBT-474Oral (p.o.)30 or 100 mg/kgNot SpecifiedReduction in ERK and Akt phosphorylation.[3]
Breast CarcinomaBT-474Oral (p.o.)Not SpecifiedNot SpecifiedInduces regression of tumors.[2]
Breast CarcinomaMDA-MB-453Oral (p.o.)Not SpecifiedNot SpecifiedDose-dependent inhibition of xenograft growth.[8]
Colon CarcinomaLoVo, Colo-205Oral (p.o.)Not SpecifiedNot SpecifiedAntitumor activity observed.[3]
Feline Reticulum-Cell SarcomaFRE-erbB2Oral (p.o.)25 mg/kgNot SpecifiedRapid absorption and reduction of tumor erbB2 phosphorylation.[3]
Feline Reticulum-Cell SarcomaFRE-erbB2Oral (p.o.)50 mg/kgNot Specified50% tumor growth inhibition.[3]
Feline Reticulum-Cell SarcomaFRE-erbB2Oral (p.o.)6.25-100 mg/kgOnce daily (q.d.)Inhibition of xenograft growth.[2]
Feline Reticulum-Cell SarcomaFRE-erbB2Oral (p.o.)30 or 100 mg/kgNot SpecifiedTime- and dose-dependent induction of apoptosis.[2]
VariousBT-474, MDA-MB-453, SK-OV-3Oral (p.o.)Not SpecifiedTwice a day (b.i.d.)More efficacious than once-a-day dosing at the same total daily dose.[9]

Experimental Protocols

This section details the methodology for conducting a xenograft study with this compound. These protocols should be adapted to institutional guidelines and specific experimental designs.

Materials
  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose in sterile water)[3]

  • HER2-positive cancer cell line (e.g., BT-474, SKBR3, MDA-MB-453)[3][9]

  • Immunocompromised mice (e.g., Athymic Nude, NOD-SCID)[10][11]

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take)

  • Sterile surgical instruments

  • Anesthetics

  • Calipers for tumor measurement

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cell Culture (HER2+ Line) Cell_Harvest 3. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Animal_Acclimation 2. Animal Acclimation Implantation 4. Subcutaneous or Orthotopic Implantation Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer this compound or Vehicle Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 9. Endpoint Reached Monitoring->Endpoint Tissue_Harvest 10. Harvest Tumors & Tissues Endpoint->Tissue_Harvest Data_Analysis 11. Data Analysis (e.g., TGI, Western Blot) Tissue_Harvest->Data_Analysis

Caption: General experimental workflow for a xenograft mouse model study.

Detailed Methodologies

1. Cell Culture and Preparation

  • Culture HER2-positive cancer cells in appropriate media and conditions as recommended by the supplier.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS, potentially mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).[10] Keep cells on ice until injection.

2. Tumor Cell Implantation

  • Anesthetize the mice according to your institution's approved protocol.

  • For subcutaneous models, inject the cell suspension into the flank of the mouse.[10][12]

  • For orthotopic models (e.g., breast cancer), inject the cells into the mammary fat pad.[11]

  • Monitor the mice until they have fully recovered from anesthesia.

3. Tumor Growth Monitoring and Randomization

  • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[10]

  • Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment and control groups with comparable mean tumor volumes.

4. Drug Preparation and Administration

  • Prepare this compound by suspending it in a suitable vehicle, such as 0.5% methylcellulose.[3] The formulation should be prepared fresh daily.

  • Administer the compound orally (p.o.) via gavage at the desired dose (e.g., 25-100 mg/kg).[2][3]

  • The control group should receive the vehicle only.

  • Dosing can be once daily (q.d.) or twice daily (b.i.d.).[9] Studies suggest that b.i.d. dosing may be more effective.[9]

5. Efficacy and Toxicity Monitoring

  • Continue to measure tumor volumes and body weights throughout the study.

  • Monitor the general health of the animals for any signs of toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size, or when signs of excessive morbidity are observed.

6. Endpoint Analysis

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis.

  • Portions of the tumor can be flash-frozen for western blot analysis (to assess p-HER2, p-Akt, p-ERK levels) or fixed in formalin for immunohistochemistry.[6]

These protocols provide a framework for utilizing this compound in preclinical xenograft studies. Researchers should optimize these methods based on their specific cancer model and experimental objectives.

References

(E/Z)-CP-724714 solution preparation and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] With an IC₅₀ of 10 nM for HER2, it demonstrates significant selectivity, being over 640-fold more selective for HER2 than for EGFR and other related kinases.[3][4] This compound effectively inhibits HER2 autophosphorylation, leading to the suppression of downstream signaling pathways such as the Ras-Raf-Mek-Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2] Consequently, this compound induces G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[2][3] These characteristics make it a valuable tool for cancer research and drug development, particularly for studying HER2-driven malignancies.[2][5]

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following table summarizes the key physicochemical and solubility properties of the compound.

PropertyValueReference(s)
Molecular Formula C₂₇H₂₇N₅O₃[1][6]
Molecular Weight 469.53 g/mol [3]
Appearance Crystalline solid
Solubility in DMSO 94 mg/mL (200.2 mM)[3][7]
Solubility in Ethanol 94 mg/mL (100 mM)[6]
Solubility in Water Insoluble[3]

Solution Preparation Protocols

3.1. Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

  • Sterile, polypropylene microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block

Protocol:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[3]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

3.2. Preparation of Working Solutions

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

Long-Term Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureRecommended DurationReference(s)
Powder -20°C3 years[3][8]
Stock Solution in Solvent -80°C1-2 years[3][4]
Stock Solution in Solvent -20°C1 month - 1 year[3][4]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to store stock solutions in single-use aliquots.[4] If stored at -20°C, use within one year for optimal results.[4]

Experimental Protocols

5.1. In Vitro Cell Proliferation Assay

This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on HER2-overexpressing cancer cell lines such as BT-474 and SKBR3.[3]

Protocol:

  • Cell Seeding: Plate cells in 24-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM).[3] Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 6 to 7 days.[3][8]

  • Cell Viability Assessment: Determine cell viability using a suitable method, such as a Coulter counter or a colorimetric assay (e.g., MTT, XTT).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.[8]

5.2. In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Protocol:

  • Xenograft Model: Implant HER2-overexpressing tumor cells (e.g., BT-474) subcutaneously into immunocompromised mice.[9]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., ~250 mm³).[9]

  • Formulation: Prepare this compound for oral administration by formulating it in a vehicle such as 0.5% methylcellulose.[8][9]

  • Dosing: Administer this compound orally at desired doses (e.g., 30 or 100 mg/kg) once or twice daily.[8]

  • Monitoring: Monitor tumor growth and the general health of the animals regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot to assess target inhibition).

Visualizations

6.1. HER2 Signaling Pathway Inhibition by this compound

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus HER2 HER2/ErbB2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K CP724714 This compound CP724714->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the HER2 signaling cascade by this compound.

6.2. Experimental Workflow for In Vitro Solution Preparation and Cell Treatment

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment A Equilibrate this compound Powder to Room Temp B Add Anhydrous DMSO or Ethanol A->B C Vortex to Dissolve (Warm if needed) B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C or -20°C D->E F Thaw Stock Solution Aliquot E->F Start of Experiment G Prepare Serial Dilutions in Cell Culture Medium F->G H Add Working Solutions to Cells G->H I Incubate for a Defined Period H->I J Perform Viability Assay I->J

Caption: Workflow for preparing and using this compound solutions in vitro.

References

Application Notes and Protocols for Cell Viability Assays with (E/Z)-CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] The amplification and overexpression of the HER2/ErbB2 proto-oncogene are linked to the malignancies of various cancers, including breast, ovarian, and stomach cancers.[2] CP-724714 has demonstrated significant anti-proliferative activity in cancer cell lines that overexpress HER2. This document provides detailed protocols for assessing the in vitro efficacy of this compound using the MTT and XTT cell viability assays. These colorimetric assays are fundamental tools for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Mechanism of Action

CP-724714 selectively targets the HER2/ErbB2 tyrosine kinase, inhibiting its autophosphorylation and subsequent downstream signaling pathways.[2][4] This blockade of HER2 signaling leads to the inhibition of cell growth, induction of G1 cell cycle arrest, and apoptosis in HER2-driven cancer cells.[1][2] The compound exhibits high selectivity for HER2 over other receptor tyrosine kinases such as EGFR, InsR, and VEGFR2.[1]

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of CP-724714 against its primary target and on HER2-overexpressing cancer cell lines. This data is crucial for designing effective dose-response experiments.

Target/Cell LineAssay TypeIC50 ValueReference
HER2/ErbB2Cell-free assay10 nM[1]
EGFRCell-free assay6.4 µM[1]
BT-474Proliferation0.25 µM[1]
SKBR3Proliferation0.95 µM[1]

Experimental Protocols

I. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[3]

Materials:

  • This compound

  • HER2-overexpressing cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

II. XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.

Materials:

  • This compound

  • HER2-overexpressing cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound (0.1 nM to 10 µM) and a vehicle control as described for the MTT assay.

    • Incubate for 72 hours.

  • XTT Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4-18 hours at 37°C in a humidified 5% CO₂ atmosphere, depending on the cell type and metabolic rate.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 650 nm or higher is recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_readout Readout start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells add_compound Add Compound to Cells seed_cells->add_compound prepare_cp724714 Prepare Serial Dilutions of This compound (0.1 nM - 10 µM) prepare_cp724714->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt add_xtt Add XTT Labeling Mixture incubate_72h->add_xtt incubate_4h_mtt Incubate 4 hours add_mtt->incubate_4h_mtt add_solubilizer Add Solubilization Solution incubate_4h_mtt->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Measure Absorbance incubate_overnight->read_absorbance incubate_4_18h_xtt Incubate 4-18 hours add_xtt->incubate_4_18h_xtt incubate_4_18h_xtt->read_absorbance end End read_absorbance->end

Caption: Workflow for MTT/XTT cell viability assays with this compound.

her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2/ErbB2 Receptor pi3k PI3K her2->pi3k P ras Ras her2->ras akt Akt pi3k->akt P proliferation Cell Proliferation, Survival, Growth akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation cp724714 This compound cp724714->her2

Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Studying Trastuzumab-Resistant Breast Cancer with (E/Z)-CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective small molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Unlike the monoclonal antibody trastuzumab, which binds to the extracellular domain of HER2, CP-724714 targets the intracellular kinase domain, making it a valuable tool for investigating trastuzumab-resistant breast cancer.[1] Resistance to trastuzumab can arise from various mechanisms, including the expression of a truncated form of HER2 (p95HER2) that lacks the trastuzumab binding site, or the activation of downstream signaling pathways that bypass HER2 inhibition.[1] By directly inhibiting the kinase activity of HER2, CP-724714 can overcome certain mechanisms of trastuzumab resistance.

These application notes provide a summary of the key characteristics of this compound and detailed protocols for its use in studying trastuzumab-resistant breast cancer models.

Mechanism of Action

This compound is a racemic mixture that acts as a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase.[1] It exhibits high selectivity for HER2 over other kinases, including the epidermal growth factor receptor (EGFR).[1][2] Inhibition of HER2 kinase activity by CP-724714 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This blockade leads to the inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in HER2-overexpressing cancer cells.[1]

Data Presentation

Table 1: In Vitro Activity of CP-724714
ParameterValueCell Line(s)Reference(s)
HER2/ErbB2 IC50 10 ± 3 nMCell-free assay[1]
EGFR IC50 6,400 ± 2,100 nMCell-free assay[1]
BT-474 Proliferation IC50 0.25 µMBreast Carcinoma[4]
SKBR3 Proliferation IC50 0.95 µMBreast Carcinoma[4]
MDA-MB-453 Proliferation IC50 6.93 µMBreast Carcinoma
Table 2: In Vivo Activity of CP-724714
Animal ModelCell LineTreatmentEffectReference(s)
Athymic MiceBT-474 Xenograft30 and 100 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1]
Athymic MiceMDA-MB-453 Xenograft30 and 100 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[1]
Athymic MiceFRE-erbB2 Xenograft50 mg/kg, p.o.50% tumor growth inhibition[4]

Mandatory Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Trastuzumab Trastuzumab Trastuzumab->HER2 Blocks extracellular domain CP724714 CP-724714 CP724714->HER2 Inhibits kinase domain Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: HER2 signaling pathway and points of inhibition by trastuzumab and CP-724714.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Culture Trastuzumab-Resistant Breast Cancer Cells (e.g., BT-474-HR) ViabilityAssay Cell Viability Assay (MTT) Determine IC50 of CP-724714 CellCulture->ViabilityAssay WesternBlot Western Blot Analysis Assess HER2, p-HER2, Akt, p-Akt CellCulture->WesternBlot Xenograft Establish Xenograft Model (e.g., BT-474-HR in nude mice) Treatment Treat with CP-724714 (e.g., 50 mg/kg, p.o.) Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement IHC Immunohistochemistry (p-HER2, Ki-67) TumorMeasurement->IHC

Figure 2: Experimental workflow for evaluating CP-724714 in trastuzumab-resistant breast cancer.

Experimental Protocols

Cell Viability Assay (MTT) for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in trastuzumab-resistant breast cancer cell lines.

Materials:

  • Trastuzumab-resistant breast cancer cell line (e.g., BT-474-HR, SKBR3-R)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A common concentration range to test is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After 72 hours, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of HER2 Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.

Materials:

  • Trastuzumab-resistant breast cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[5]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., 1 µM) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).

In Vivo Xenograft Model of Trastuzumab-Resistant Breast Cancer

This protocol describes the establishment of a subcutaneous xenograft model using a trastuzumab-resistant breast cancer cell line and subsequent treatment with this compound.

Materials:

  • Trastuzumab-resistant breast cancer cell line (e.g., BT-474-HR)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)[2]

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Implantation:

    • Harvest trastuzumab-resistant cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers (Volume = (Length x Width²)/2) and record the body weight of each mouse twice a week.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).

    • Administer the drug or vehicle to the respective groups via oral gavage daily or twice daily.[1][4]

  • Endpoint and Tissue Collection:

    • Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the collected tissues to assess the in vivo effects of the treatment on HER2 signaling and cell proliferation (e.g., Ki-67 staining).

References

Application of CP-724714 in Swine Diarrhea Coronavirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-724714 is a potent and selective inhibitor of HER2 (ErbB2) receptor tyrosine kinase. Recent in vitro studies have demonstrated its efficacy as a broad-spectrum antiviral agent against several swine diarrhea coronaviruses. These viruses, including Porcine Epidemic Diarrhea Virus (PEDV), Porcine Deltacoronavirus (PDCoV), Transmissible Gastroenteritis Virus (TGEV), and Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), are significant pathogens in the global swine industry, causing severe economic losses. This document provides detailed application notes and protocols for utilizing CP-724714 in research settings to study and potentially inhibit these economically important swine pathogens.

The antiviral mechanism of CP-724714 is attributed to its inhibition of the HER2-mediated Ras-Raf-Mek-Erk signaling pathway, which is exploited by these coronaviruses for efficient replication.[1][2][3] The inhibitory action of CP-724714 occurs at the post-entry stage of the viral life cycle.[1][2][3]

Quantitative Data Summary

CP-724714 has demonstrated dose-dependent inhibition of various swine diarrhea coronaviruses. The following table summarizes the key quantitative data from in vitro studies.

VirusCell LineIC50 (μmol/L)Selectivity Index (SI)Reference
SADS-CoVVero0.91 ± 0.18> 21.98[4]
PEDVVero2.13 ± 0.6> 9.38[4]
PDCoVST0.84 ± 0.22> 95.23[4]
TGEVST2.53 ± 0.24> 31.62[4]

Note: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that cause cellular toxicity. For CP-724714, significant cytotoxicity was not observed in Vero and ST cells at concentrations up to 20 μmol/L and 80 μmol/L, respectively.[4]

Signaling Pathway and Mechanism of Action

Swine diarrhea coronaviruses, including SADS-CoV, PEDV, PDCoV, and TGEV, leverage the host cell's HER2 signaling cascade to facilitate their replication.[1][2][3] Upon viral infection, the HER2 receptor is activated, leading to the phosphorylation and subsequent activation of the downstream Ras-Raf-Mek-Erk pathway. This signaling cascade is essential for efficient viral replication. CP-724714, as a HER2 phosphorylation inhibitor, blocks this pathway at its inception, thereby creating an intracellular environment that is non-conducive to viral propagation.[1][2][3]

G cluster_0 Swine Diarrhea Coronavirus Swine Diarrhea Coronavirus HER2 Receptor HER2 Receptor Swine Diarrhea Coronavirus->HER2 Receptor Activates Ras Ras HER2 Receptor->Ras Phosphorylates CP-724714 CP-724714 CP-724714->HER2 Receptor Inhibits Phosphorylation Raf Raf Ras->Raf Activates Mek Mek Raf->Mek Activates Erk Erk Mek->Erk Activates Viral Replication Viral Replication Erk->Viral Replication Promotes

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of CP-724714 against swine diarrhea coronaviruses.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic concentration of CP-724714 on the host cells used for viral propagation.

Materials:

  • Vero or ST cells

  • 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • CP-724714

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed Vero or ST cells in 96-well plates at an appropriate density and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of CP-724714 in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted CP-724714 to each well. Include a cell control group with medium only.

  • Incubate the plates for the desired duration (e.g., 24 or 48 hours) at 37°C.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Antiviral Activity Assay

Objective: To quantify the inhibitory effect of CP-724714 on viral replication.

A. Indirect Immunofluorescence Assay (IFA)

Materials:

  • Vero or ST cells in 96-well plates

  • Swine diarrhea coronavirus stock (e.g., PEDV, PDCoV, TGEV)

  • CP-724714

  • Primary antibodies against viral antigens (e.g., anti-S1 for PEDV, anti-N for PDCoV and TGEV)

  • Fluorescently labeled secondary antibody

  • 4% paraformaldehyde

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Pretreat the cells with various non-toxic concentrations of CP-724714 for 1 hour.

  • Infect the cells with the respective swine diarrhea coronavirus at a multiplicity of infection (MOI) of 0.1.

  • After 12 hours post-infection, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block with a suitable blocking buffer.

  • Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Observe and capture images using a fluorescence microscope to visualize the reduction in viral antigen expression.

B. Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • Vero or ST cells in 24-well plates

  • Swine diarrhea coronavirus stock

  • CP-724714

  • RNA extraction kit

  • RT-qPCR master mix

  • Primers and probes specific for the viral genome (e.g., SADS-CoV N gene)

Protocol:

  • Pretreat cells with increasing concentrations of CP-724714 for 1 hour.

  • Infect the cells with the virus at an MOI of 0.1.

  • At 6 or 12 hours post-infection, harvest the cells and extract total RNA.

  • Perform RT-qPCR to quantify the viral RNA copies.

  • Calculate the 50% inhibitory concentration (IC50) based on the reduction in viral RNA levels.

Plaque Reduction Assay

Objective: To determine the effect of CP-724714 on the production of infectious viral particles.

Materials:

  • Vero or ST cells in 6-well plates

  • Swine diarrhea coronavirus stock

  • CP-724714

  • Overlay medium containing 1.2% carboxymethyl cellulose

  • 4% paraformaldehyde

  • Primary antibody against a viral protein (e.g., anti-SADS-CoV N antibody)

  • Peroxidase-conjugated secondary antibody

  • TrueBlue Peroxidase Substrate

Protocol:

  • Grow cells to confluence in 6-well plates.

  • Infect the cells with a diluted virus stock for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a medium containing various concentrations of CP-724714 and 1.2% carboxymethyl cellulose.

  • Incubate for 48 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunostaining using the primary and secondary antibodies.

  • Add the peroxidase substrate to visualize the plaques.

  • Count the number of plaques and calculate the percentage of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral efficacy of CP-724714.

G cluster_1 A Cell Seeding (Vero/ST cells) B CP-724714 Pre-treatment (1 hour) A->B C Viral Infection (MOI 0.1) B->C D Incubation (6-12 hours) C->D E Endpoint Analysis D->E F IFA (Viral Antigen) E->F G RT-qPCR (Viral RNA) E->G H Plaque Assay (Infectious Virus) E->H

Caption: Workflow for evaluating the antiviral efficacy of CP-724714.

Conclusion

CP-724714 presents a promising avenue for the development of host-targeted antiviral therapeutics against a range of swine diarrhea coronaviruses. Its mechanism of action, targeting a host signaling pathway essential for viral replication, may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. The protocols and data presented here provide a solid foundation for researchers to further investigate the potential of CP-724714 and other HER2 inhibitors as effective countermeasures against these economically significant veterinary pathogens.

References

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-CP-724714 is a potent and highly selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] It is an essential tool for researchers investigating HER2-driven malignancies and signaling pathways. These application notes provide detailed protocols and dosage recommendations for the effective use of this compound in preclinical in vivo models.

Mechanism of Action

CP-724714 selectively targets the intracellular tyrosine kinase domain of HER2/ErbB2, inhibiting its autophosphorylation.[2][3] This blockade prevents the activation of downstream signaling cascades, primarily the Ras-Raf-Mek-Erk (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] The high selectivity of CP-724714 for HER2 over other kinases, such as EGFR, makes it a precise tool for studying HER2-specific functions.[1][2]

Signaling Pathway Diagram

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 P_HER2 p-HER2 HER2->P_HER2 Autophosphorylation CP724714 This compound CP724714->P_HER2 Inhibits Grb2_SOS Grb2/SOS P_HER2->Grb2_SOS PI3K PI3K P_HER2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: HER2/ErbB2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and recommended in vivo dosages for this compound based on published studies.

Table 1: In Vitro Potency of CP-724714
TargetIC₅₀Assay TypeReference
HER2/ErbB2 10 nMCell-free kinase assay[1][2]
HER2/ErbB2 32 nMCellular autophosphorylation[1][6]
EGFR 6.4 µMCell-free kinase assay[1][2]
Table 2: Recommended Dosages of CP-724714 for In Vivo Xenograft Studies
DosageAdministration RouteDosing FrequencyAnimal ModelObserved EffectReference
25 mg/kg Oral (p.o.)Once daily (q.d.)Athymic mice with FRE-erbB2 xenograftsReduction of tumor HER2 phosphorylation[1][6]
50 mg/kg Oral (p.o.)Once daily (q.d.)Athymic mice with FRE-erbB2 xenografts50% tumor growth inhibition[1]
30 mg/kg Oral (p.o.)Once daily (q.d.)Athymic mice with BT-474 xenograftsReduction of ERK and Akt phosphorylation[1]
100 mg/kg Oral (p.o.)Once daily (q.d.) or Twice daily (b.i.d.)Athymic mice with BT-474 or MDA-MB-453 xenograftsTumor growth inhibition and induction of apoptosis[2][3]

Experimental Protocols

Protocol 1: Preparation of CP-724714 for Oral Administration

Objective: To prepare a homogenous suspension of CP-724714 for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of CP-724714 based on the desired dose and the number of animals. For example, for a 50 mg/kg dose in a 20g mouse, you will need 1 mg per mouse.

  • Weigh the calculated amount of CP-724714 powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired final concentration. A typical administration volume for mice is 100 µL.

  • Vortex the suspension vigorously for 5-10 minutes to ensure it is well-mixed.

  • If necessary, sonicate the suspension for short intervals to aid in dispersion.

  • The suspension should be prepared fresh daily and mixed thoroughly before each administration.[1]

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CP-724714 in a murine xenograft model.

Animal Model:

  • Female athymic nude mice (4-6 weeks old) are commonly used.[3]

Cell Lines:

  • HER2-overexpressing human cancer cell lines such as BT-474, SKBR3, or MDA-MB-453 are suitable.[1][7]

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Inoculation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Drug Administration:

    • Prepare the CP-724714 suspension as described in Protocol 1.

    • Administer the drug or vehicle control (0.5% methylcellulose) to the respective groups via oral gavage.[3][7]

    • Dosing can be once daily (q.d.) or twice daily (b.i.d.).[3]

  • Monitoring:

    • Monitor animal body weight and overall health throughout the study.[1]

    • Continue treatment for the duration specified by the study design (e.g., 21-28 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for p-HER2, p-Akt, p-ERK; immunohistochemistry for apoptosis markers like cleaved caspase-3).[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (HER2+ lines) Tumor_Inoculation 2. Tumor Inoculation (s.c. in nude mice) Cell_Culture->Tumor_Inoculation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Daily Dosing Randomization->Dosing Vehicle_Group Vehicle Control (0.5% Methylcellulose) Treatment_Group CP-724714 (e.g., 50 mg/kg, p.o.) Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanasia Monitoring->Euthanasia Tumor_Excision 8. Tumor Excision & Measurement Euthanasia->Tumor_Excision Analysis 9. Pharmacodynamic & Histological Analysis Tumor_Excision->Analysis

Caption: Workflow for a typical in vivo xenograft study using this compound.

Safety and Toxicology Considerations

  • In preclinical studies, CP-724714 was generally well-tolerated at effective doses, with no significant weight loss or mortality reported in mice.[1][3]

  • Phase I clinical trials in humans have indicated that dose-limiting toxicities can include hepatotoxicity (hyperbilirubinemia and elevated transaminases) and cholestatic liver dysfunction.[8]

  • Notably, unlike some other HER2 inhibitors, CP-724714 has not been associated with apparent cardiac toxicity in preclinical models.[2]

Conclusion

This compound is a valuable research tool for investigating HER2-dependent signaling and for the preclinical evaluation of anti-cancer therapies. For in vivo studies, oral administration at doses ranging from 25 to 100 mg/kg in a 0.5% methylcellulose vehicle is effective for inhibiting tumor growth in HER2-overexpressing xenograft models. Adherence to the detailed protocols provided will facilitate reproducible and reliable experimental outcomes.

References

Application Notes and Protocols: In Vitro Combination Studies of (E/Z)-CP-724714 with Trastuzumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies to evaluate the combined therapeutic potential of (E/Z)-CP-724714 and trastuzumab in HER2-positive cancer cell lines.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a key driver in the pathogenesis of several cancers, most notably a subset of breast cancers. The amplification and/or overexpression of HER2 is associated with aggressive tumor growth and a poor prognosis.[1] Targeted therapies against HER2 have significantly improved patient outcomes.

Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the extracellular domain of the HER2 receptor.[2] Its mechanisms of action include the inhibition of HER2-mediated signaling pathways, prevention of HER2 shedding, and induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] this compound is a potent and selective, orally active small molecule inhibitor of the HER2 tyrosine kinase, targeting the intracellular ATP-binding site of the receptor.[1][5]

The distinct mechanisms of action of trastuzumab and this compound provide a strong rationale for their combined use. This dual-targeting strategy, simultaneously inhibiting the extracellular and intracellular domains of the HER2 receptor, has been shown to result in a synergistic antitumor effect in preclinical models.

Data Presentation

The combination of this compound and trastuzumab has been shown to act synergistically in HER2-amplified human breast cancer cell lines, such as SKBR3 and BT474. The synergistic interaction is determined by calculating a Combination Index (CI), where a value less than 1 indicates synergy.

Table 1: Qualitative Summary of In Vitro Combination Efficacy

Cell LineDrug CombinationObserved EffectReference
SKBR3This compound + TrastuzumabSynergistic Inhibition[3]
BT474This compound + TrastuzumabSynergistic Inhibition[3]

Table 2: Example Quantitative Data for Combination Studies (Hypothetical Values)

Note: The following data are for illustrative purposes to demonstrate a typical data presentation format.

Cell LineTreatmentIC50 (Growth Inhibition)Combination Index (CI) at ED50
SKBR3 This compound0.95 µM[6]-
Trastuzumab5 µg/mL-
CombinationThis compound (0.5 µM) + Trastuzumab (2.5 µg/mL)< 1.0
BT474 This compound0.25 µM[6]-
Trastuzumab8 µg/mL-
CombinationThis compound (0.125 µM) + Trastuzumab (4 µg/mL)< 1.0

Signaling Pathways and Experimental Workflow

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 binds Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 inhibits dimerization HER2->HER3 dimerizes TKD Tyrosine Kinase Domain HER2->TKD PI3K PI3K TKD->PI3K activates RAS RAS TKD->RAS activates CP724714 This compound CP724714->TKD inhibits phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: HER2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Cell_Culture Culture HER2+ Cells (e.g., SKBR3, BT474) Treatment Treat with this compound, Trastuzumab, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-HER2, p-Akt, p-ERK) Treatment->Western_Blot Data_Analysis Data Analysis and Synergy Calculation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General Experimental Workflow for In Vitro Combination Studies.

Experimental Protocols

Cell Culture
  • Cell Lines: HER2-overexpressing human breast cancer cell lines BT-474 and SK-BR-3 are recommended.

  • Culture Medium:

    • BT-474: Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • SK-BR-3: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound and trastuzumab on cell proliferation and viability.

Materials:

  • HER2-positive breast cancer cells

  • 96-well plates

  • This compound and Trastuzumab

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and trastuzumab. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO for CP-724714, PBS for trastuzumab).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and use software like CalcuSyn to calculate the Combination Index (CI) to assess synergy.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, trastuzumab, or the combination for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of HER2 Signaling Pathway

This protocol is used to determine the effect of the drug combination on the phosphorylation status of key proteins in the HER2 signaling cascade.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL detection reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein expression and phosphorylation.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, including breast, ovarian, and stomach malignancies.[1] CP-724714 has been shown to selectively inhibit the growth of HER2-driven cancer cell lines.[1] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G1 phase, in HER2-overexpressing cells such as the BT-474 human breast carcinoma cell line.[1][3][4]

Flow cytometry is a powerful technique for the quantitative analysis of cell cycle distribution. By staining cellular DNA with a fluorescent dye like propidium iodide (PI), the DNA content of individual cells can be measured. This allows for the discrimination and quantification of cells in the different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes). These application notes provide a detailed protocol for utilizing flow cytometry to analyze the cell cycle arrest induced by CP-724714.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of BT-474 cells treated with CP-724714. This data demonstrates the induction of G1 phase arrest following treatment.

Table 1: Effect of CP-724714 on Cell Cycle Distribution in BT-474 Cells

TreatmentConcentration (µM)Incubation Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-2455.235.89.0
CP-72471412475.615.49.0

Data is illustrative and based on findings reported in the literature. Researchers should perform their own experiments to determine the optimal concentration and time course for their specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by CP-724714 and the general experimental workflow for analyzing its effect on the cell cycle.

HER2_Signaling_Pathway HER2 Signaling Pathway and Inhibition by CP-724714 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Ras Ras HER2->Ras PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1_CDK46 Cyclin D1 / CDK4/6 ERK->CyclinD1_CDK46 Promotes expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CyclinD1_CDK46 Promotes translation Rb Rb CyclinD1_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CellCycleProgression Cell Cycle Progression (G1 to S phase) E2F->CellCycleProgression Promotes transcription CP724714 CP-724714 CP724714->HER2 Inhibits

Caption: HER2 signaling pathway and its inhibition by CP-724714.

Experimental_Workflow Experimental Workflow for Cell Cycle Analysis CellCulture 1. Seed and Culture HER2+ Cancer Cells (e.g., BT-474) Treatment 2. Treat with CP-724714 (and vehicle control) CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Fixation 4. Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining 5. Stain with Propidium Iodide (PI) and RNase Fixation->Staining FlowCytometry 6. Acquire Data on Flow Cytometer Staining->FlowCytometry DataAnalysis 7. Analyze Cell Cycle Distribution FlowCytometry->DataAnalysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials

  • HER2-overexpressing cancer cell line (e.g., BT-474)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CP-724714 (dissolved in DMSO to create a stock solution)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • FACS tubes (5 mL polystyrene or polypropylene tubes)

  • Centrifuge

  • Flow cytometer

Protocol for Cell Treatment and Preparation

  • Cell Seeding: Seed BT-474 cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Cell Treatment: Allow cells to adhere overnight. The next day, treat the cells with the desired concentrations of CP-724714 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry

  • Cell Rehydration:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS.

    • Centrifuge at 300 x g for 5 minutes and decant the PBS.

  • PI Staining:

    • Resuspend the cell pellet in 500 µL of the freshly prepared PI staining solution.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to FACS tubes.

    • Analyze the samples on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot for the PI signal to exclude doublets and cell aggregates.

    • Collect the PI fluorescence data (typically in the FL2 or PE channel) for at least 10,000 single-cell events.

    • The data should be displayed as a histogram of cell count versus PI fluorescence intensity on a linear scale.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of CP-724714 on the cell cycle of HER2-overexpressing cancer cells. By employing these methods, scientists can effectively quantify the induction of G1 phase arrest and further elucidate the mechanism of action of this targeted therapeutic agent.

References

Application Notes and Protocols: (E/Z)-CP-724714 in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and highly selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3][4] Overexpression of HER2 is a key driver in several cancers, particularly breast cancer, making it a critical target for therapeutic intervention.[2] Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture.[5][6][7][8] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid models to evaluate its anti-cancer efficacy and to study the underlying biological mechanisms.

Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of the HER2/ErbB2 tyrosine kinase.[3] It exerts its effects by binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][9] This blockade of HER2 signaling leads to the inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in HER2-overexpressing cancer cells.[1][2][10]

Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding or heterodimerization with other ErbB family members, HER2 undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. This compound effectively inhibits these processes at the receptor level.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation CP724714 This compound CP724714->HER2 Inhibition

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound from various studies. This data is crucial for determining the appropriate concentration range for 3D spheroid experiments.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)Selectivity vs. HER2
HER2/ErbB210[1][3]-
EGFR6400[1][3]>640-fold[1]
Insulin Receptor (IR)>10,000[1]>1,000-fold[1]
IGF-1R>10,000[1]>1,000-fold[1]
PDGFRβ>10,000[1]>1,000-fold[1]
VEGFR2>10,000[1]>1,000-fold[1]
Src>10,000[1]>1,000-fold[1]

Table 2: Cellular Activity in 2D Culture

Cell LineCancer TypeHER2 StatusIC50 (µM) for Proliferation
BT-474Breast CarcinomaAmplified0.25[1]
SKBR3Breast CarcinomaAmplified0.95[1]

Experimental Protocols

I. 3D Spheroid Formation

This protocol describes the generation of 3D spheroids using the liquid overlay technique, which is a common and effective method.[5]

Materials:

  • HER2-overexpressing cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Culture HER2-overexpressing cells in standard 2D culture flasks until they reach 70-80% confluency.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).[6]

    • Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

    • Monitor spheroid formation daily using a brightfield microscope. Spheroids typically form within 2-4 days.[6]

II. Treatment of Spheroids with this compound

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Treatment:

    • Once the spheroids have reached the desired size and compactness, carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).

III. Assessment of Spheroid Viability and Growth

A. Spheroid Size Measurement:

  • Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

  • Measure the area or diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Plot the change in spheroid size over time to assess the inhibitory effect of this compound on spheroid growth.

B. Cell Viability Assay (e.g., using a resazurin-based assay):

This method provides quantitative data on cell viability within the spheroids.[11]

Materials:

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

  • Determine the IC50 value of this compound in the 3D spheroid model.

IV. Analysis of Apoptosis

Procedure (e.g., using Caspase-Glo® 3/7 Assay):

  • At the end of the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates the induction of apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in a 3D spheroid model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. 2D Cell Culture (HER2+ Cell Line) Seeding 2. Cell Seeding (ULA 96-well plate) CellCulture->Seeding SpheroidFormation 3. Spheroid Formation (2-4 days) Seeding->SpheroidFormation Treatment 4. Treatment with This compound SpheroidFormation->Treatment Imaging 5a. Brightfield Imaging (Size Measurement) Treatment->Imaging Viability 5b. Viability Assay (e.g., Resazurin) Treatment->Viability Apoptosis 5c. Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis

Figure 2: Experimental workflow for testing this compound in 3D spheroid cultures.

Conclusion

The use of this compound in 3D spheroid culture models provides a more physiologically relevant system to evaluate its anti-tumor efficacy.[8] These protocols offer a framework for researchers to investigate the effects of this potent HER2 inhibitor on tumor cell proliferation, viability, and apoptosis in a 3D context. The quantitative data and methodologies presented herein should serve as a valuable resource for drug development professionals and cancer researchers.

References

Troubleshooting & Optimization

Technical Support Center: (E/Z)-CP-724714 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-CP-724714. The information provided addresses common solubility issues encountered when preparing solutions in DMSO and aqueous buffers for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: What is the solubility of this compound in DMSO and other organic solvents?

A2: this compound exhibits good solubility in DMSO and ethanol. It is practically insoluble in water.[1] Please refer to the table below for quantitative solubility data.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Q4: My this compound powder arrived in a vial that appears empty. Is this normal?

A4: Yes, this is normal for small quantities of compounds. The compound may be present as a thin film on the walls or bottom of the vial. To ensure you recover all of the product, add the recommended solvent directly to the vial and vortex or sonicate to dissolve the compound completely.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A5: This is a common issue due to the low aqueous solubility of this compound. Please refer to the detailed "Troubleshooting Guide for Aqueous Solution Preparation" below for a stepwise approach to resolving this problem.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Solubility (mM)Reference
DMSO94200.2[1]
Ethanol94200.2[1]
Water< 1Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 469.53 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh out 4.7 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for several minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

  • Storage: Once the solution is clear and all particulate matter is dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

Procedure:

  • Pre-warm the aqueous buffer: Ensure your aqueous buffer is pre-warmed to 37°C to minimize temperature shock-induced precipitation.

  • Calculate the required volume: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.

  • Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.

  • Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Immediate Use: It is highly recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.

Troubleshooting Guides

Troubleshooting Precipitation in Aqueous Buffers

If you encounter precipitation when preparing aqueous working solutions, follow this troubleshooting workflow:

G cluster_note *Note: The use of surfactants should be validated for compatibility with your specific experimental setup. start Precipitation Observed in Aqueous Solution check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO concentration slightly (if cell line tolerates) check_dmso->increase_dmso No check_temp Was the aqueous buffer pre-warmed? check_dmso->check_temp Yes increase_dmso->check_temp warm_buffer Pre-warm aqueous buffer to 37°C before adding DMSO stock check_temp->warm_buffer No check_mixing Was the DMSO stock added dropwise while mixing? check_temp->check_mixing Yes warm_buffer->check_mixing improve_mixing Add DMSO stock slowly and dropwise to the center of the vortexing buffer check_mixing->improve_mixing No check_concentration Is the final compound concentration too high? check_mixing->check_concentration Yes improve_mixing->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes consider_surfactant Consider adding a small amount of a biocompatible surfactant (e.g., Tween-80) to the aqueous buffer* check_concentration->consider_surfactant No lower_concentration->consider_surfactant end Solution should be clear. Use immediately. consider_surfactant->end

A troubleshooting workflow for precipitation issues.

Mandatory Visualizations

HER2 Signaling Pathway Inhibition by CP-724714

This compound is a potent and selective inhibitor of the HER2 (ErbB2) tyrosine kinase.[2][3] Upon ligand binding, HER2 forms heterodimers with other ErbB family members, leading to autophosphorylation of its intracellular kinase domain. This activates downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and differentiation.[4] CP-724714 competitively binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and subsequently blocking the activation of these downstream signaling cascades.[4]

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 (ErbB2) P_HER2 p-HER2 (Phosphorylated) HER2->P_HER2 Autophosphorylation ErbB_partner ErbB Partner (e.g., EGFR, HER3) ErbB_partner->P_HER2 ATP ATP ATP->P_HER2 CP724714 This compound CP724714->P_HER2 Ras Ras P_HER2->Ras PI3K PI3K P_HER2->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation ERK->Proliferation

Inhibition of the HER2 signaling pathway by this compound.

References

Optimizing (E/Z)-CP-724714 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of (E/Z)-CP-724714 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1][4] This compound has demonstrated significant antitumor activities in preclinical models.[1]

Q2: What is the reported IC50 value for CP-724714?

In cell-free assays, CP-724714 exhibits a potent inhibitory effect on HER2/ErbB2 with an IC50 of 10 nM.[1][3][5] It shows marked selectivity for HER2 over other kinases, such as EGFR, for which the IC50 is significantly higher at 6400 nM.[1][6] In cell-based proliferation assays using HER2-amplified cell lines like BT-474 and SKBR3, the IC50 values are 0.25 µM and 0.95 µM, respectively.[5]

Q3: Why is there a discrepancy between the cell-free and cell-based IC50 values?

Several factors contribute to the difference in IC50 values between cell-free and cell-based assays:

  • Cellular Environment: The complex intracellular environment, including the presence of scaffolding proteins and signaling complexes, can influence how an inhibitor binds to its target.

  • ATP Concentration: Cell-free assays are often conducted at ATP concentrations lower than physiological levels to enhance inhibitor potency. The high ATP concentration within a cell can be a strong competitor for ATP-competitive inhibitors.[7]

  • Off-Target Effects: In a cellular context, the observed effect might be a result of the compound interacting with multiple targets, not just the primary kinase of interest.[7]

  • Cellular Uptake and Efflux: The ability of the compound to cross the cell membrane and its potential removal by cellular efflux pumps can affect its intracellular concentration and, consequently, its apparent potency.

Troubleshooting Guide for IC50 Determination

This guide addresses common issues encountered during the determination of the IC50 value for this compound.

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicate Wells Pipetting inaccuracies, especially with small volumes or viscous solutions.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation.[7]
Edge effects due to evaporation or temperature fluctuations in the outer wells of the microplate.Avoid using the outer wells of the microplate. If their use is necessary, ensure proper plate sealing and maintain consistent incubation conditions.[7]
Incomplete Inhibition (Cannot Reach 100% Inhibition) The inhibitor may have lower affinity for the kinase, or there might be competition with high concentrations of ATP.Consider using a positive control (a high-affinity or covalent inhibitor) to confirm that 100% inhibition is achievable in your assay setup.[8]
Compound solubility issues at higher concentrations.Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your final assay conditions.
Inconsistent IC50 Values Across Experiments Variations in experimental conditions such as incubation time, temperature, or reagent concentrations.Standardize all experimental parameters. Use a consistent protocol and ensure all reagents are of high quality and stored correctly.
Cell passage number and confluency can affect cellular response.Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment.
Assay Interference The compound may interfere with the assay technology itself (e.g., inherent fluorescence or quenching).Run a control experiment in the absence of the kinase enzyme but with all other components, including the compound, to check for direct interference with the detection system.[7]

Experimental Protocols

Cell-Based Proliferation Assay for IC50 Determination

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

  • Cell Seeding:

    • Culture HER2-overexpressing cells (e.g., BT-474, SK-BR-3) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as MTT, MTS, or a commercial luminescent cell viability assay (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Quantitative Data Summary

Parameter This compound Reference
Target HER2/ErbB2[1][3][5]
IC50 (Cell-Free) 10 nM[1][3][5]
IC50 (BT-474 cells) 0.25 µM[5]
IC50 (SKBR3 cells) 0.95 µM[5]
Recommended Starting Concentration Range for Cell-Based Assays 0.1 nM to 10 µM[5]
Typical Incubation Time for Proliferation Assays 72 hoursGeneral practice

Visualizations

HER2/ErbB2 Signaling Pathway

Caption: HER2/ErbB2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed HER2+ Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with Compound and Vehicle Control overnight_incubation->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay read_plate Read Plate (Absorbance/Luminescence) viability_assay->read_plate data_analysis Data Analysis: Normalize to Control read_plate->data_analysis curve_fitting Fit Data to 4PL Curve data_analysis->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination end End ic50_determination->end

References

Troubleshooting CP-724714 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-724714. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using CP-724714 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on ensuring the stability and activity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CP-724714 and what is its mechanism of action?

CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] It functions by competing with ATP for the binding site in the kinase domain of ErbB2, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest in the G1 phase and the induction of apoptosis in ErbB2-overexpressing cancer cells.[3][4] CP-724714 exhibits high selectivity for ErbB2 over other related kinases like EGFR.[2]

Q2: I am observing precipitate in my cell culture media after adding CP-724714. What could be the cause and how can I prevent it?

Precipitation of CP-724714 in aqueous cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[5] This can lead to inaccurate dosing and potential cytotoxicity unrelated to its mechanism of action.

Potential Causes:

  • High Final Concentration: The concentration of CP-724714 may exceed its solubility limit in the cell culture medium.

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly into a large volume of aqueous media can cause the compound to "crash out" of solution.[5]

  • Low Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can help to solubilize and stabilize hydrophobic compounds. Working in low-serum or serum-free conditions increases the risk of precipitation.[5]

  • Media Composition and pH: The specific components and pH of your cell culture medium can influence the solubility of CP-724714.[6][7]

Troubleshooting and Prevention:

  • Optimize Working Concentration: Determine the lowest effective concentration for your experiments to minimize the risk of precipitation.

  • Use a Serial Dilution Method: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a small volume of complete media, mix thoroughly, and then add this intermediate dilution to the rest of your media.[5]

  • Maintain Appropriate Serum Levels: If your experimental design allows, use a sufficient concentration of FBS. For serum-free conditions, consider using a carrier protein or a solubilizing agent, though these should be validated for compatibility with your cell line and experiment.

  • Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding the compound.

  • Vortex Gently: After adding CP-724714 to the media, mix gently by inverting the tube or pipetting, as vigorous vortexing can sometimes promote precipitation.

Q3: How should I prepare and store stock solutions of CP-724714?

Proper preparation and storage of stock solutions are critical for maintaining the compound's activity.

  • Solvent Selection: CP-724714 is soluble in DMSO and ethanol.[1] For cell culture experiments, DMSO is the most common solvent. Use anhydrous, sterile DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture media (typically keeping the final DMSO concentration below 0.5%).

  • Storage of Solid Compound: Store the solid, powdered form of CP-724714 at -20°C.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of water into the DMSO stock, which can reduce solubility.[9]

Q4: My experimental results with CP-724714 are inconsistent. What are the potential sources of variability?

Inconsistent results can stem from the instability of CP-724714 in your experimental setup.

  • Compound Degradation: Over the course of a multi-day experiment, CP-724714 may degrade in the cell culture medium at 37°C. The rate of degradation can be influenced by the media composition, pH, and exposure to light.[8]

  • Precipitation Over Time: Even if not immediately visible, the compound may slowly precipitate out of solution during incubation.

  • Inconsistent Cell Culture Practices: Variations in cell density, passage number, and confluency can all impact the cellular response to the inhibitor.

  • Pipetting Errors: Inaccurate pipetting when preparing dilutions can lead to significant variations in the final concentration.

To improve consistency:

  • Perform a Stability Assessment: It is highly recommended to assess the stability of CP-724714 in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided below.

  • Replenish the Compound: For long-term experiments (e.g., over 48 hours), consider replacing the media with freshly prepared CP-724714-containing media at regular intervals.

  • Standardize Cell Culture Procedures: Use cells within a consistent passage number range, seed them at the same density for each experiment, and treat them at a consistent confluency.

  • Use Calibrated Pipettes: Ensure your pipettes are properly calibrated to ensure accurate dilutions.

Data Summary

Table 1: Chemical and Physical Properties of CP-724714

PropertyValueReference
Molecular Weight469.53 g/mol [1]
FormulaC₂₇H₂₇N₅O₃[1]
SolubilitySoluble to 100 mM in DMSO and ethanol; Insoluble in water[1]
Storage (Solid)Store at -20°C[1]
Storage (Stock Solution)Store at -20°C in aliquots for up to 1 month[8]

Table 2: In Vitro Activity of CP-724714

Target/AssayIC₅₀Cell Line/SystemReference
ErbB2 (HER2) Kinase10 nMCell-free assay[2]
EGFR Kinase6400 nMCell-free assay[2]
ErbB2 Autophosphorylation32 nMNIH3T3 cells[2]
Cell Proliferation (BT-474)0.25 µMHuman breast carcinoma[2]
Cell Proliferation (SKBR3)0.95 µMHuman breast carcinoma[2]

Experimental Protocols

Protocol 1: Preparation of CP-724714 Working Solution

This protocol describes the preparation of a 1 µM working solution of CP-724714 in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM CP-724714 in anhydrous, sterile DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile conical tubes

Procedure:

  • Calculate Volumes: To prepare 10 mL of a 1 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM CP-724714 stock solution to 99 µL of pre-warmed complete cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate dilution.

  • Final Dilution: In a sterile conical tube, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed complete cell culture medium.

  • Mix Thoroughly: Invert the conical tube several times to ensure the solution is homogenous.

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.

Protocol 2: Assessing the Stability of CP-724714 in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of CP-724714 in your specific cell culture medium over time.

Materials:

  • CP-724714 working solution in your cell culture medium of interest

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile, cell-free culture plates or tubes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Prepare Samples: Add your CP-724714 working solution to sterile, cell-free culture wells or tubes. Prepare triplicate samples for each time point.

  • Time Points: Place the samples in a 37°C, 5% CO₂ incubator. Collect samples at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration.

  • Sample Preparation for HPLC: At each time point, transfer an aliquot of the medium to a clean tube. To precipitate proteins that might interfere with the analysis, add an equal volume of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable mobile phase gradient to elute the compound. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution of CP-724714 at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area of CP-724714 for each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of CP-724714 remaining.

    • Plot the percentage of remaining CP-724714 against time to visualize its stability profile.

Visualizations

erbB2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 (HER2) Ras Ras ErbB2->Ras PI3K PI3K ErbB2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits CP724714 CP-724714 CP724714->ErbB2 Inhibits Autophosphorylation

Caption: Simplified ErbB2 signaling pathway and the inhibitory action of CP-724714.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM CP-724714 Stock in DMSO prep_media Prepare Working Solution in Pre-warmed Media prep_stock->prep_media treat_cells Treat Cells with CP-724714 Working Solution prep_media->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Western Blot) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow for using CP-724714 in cell culture.

troubleshooting_logic start Inconsistent Results or Precipitation Observed check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? start->check_stock check_dilution Review Dilution Protocol: - Serial dilution used? start->check_dilution check_media Evaluate Media Conditions: - Serum concentration? - pH stable? start->check_media check_concentration Assess Working Concentration: - Is it too high? start->check_concentration solution_stock Prepare Fresh Stock Solution in Anhydrous DMSO check_stock->solution_stock solution_dilution Implement Serial Dilution Method check_dilution->solution_dilution solution_media Optimize Serum Levels or Use Stabilizing Agents check_media->solution_media perform_stability_assay Perform Stability Assay (Protocol 2) check_media->perform_stability_assay solution_concentration Perform Dose-Response to Find Optimal Concentration check_concentration->solution_concentration

Caption: Troubleshooting logic for addressing CP-724714 instability issues.

References

Minimizing off-target effects of (E/Z)-CP-724714 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E/Z)-CP-724714, a potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of the Human Epidermal growth factor Receptor 2 (HER2/ErbB2).[1][2][3] By binding to the ATP-binding site of the kinase domain, it prevents autophosphorylation and activation of HER2, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[2][4]

Q2: What are the known primary off-target effects of this compound?

A2: The most well-characterized off-target effects of CP-724714 are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and hepatotoxicity due to the inhibition of hepatic transporters. While it is significantly more selective for HER2 over EGFR, at higher concentrations, inhibition of EGFR can occur.[1][5] A significant off-target effect observed in clinical trials was hepatotoxicity, which has been linked to the inhibition of the bile salt export pump (BSEP) and the multidrug resistance protein 1 (MDR1).[6] This inhibition can lead to an accumulation of bile acids and the drug itself within hepatocytes, causing cellular injury.

Q3: How can I minimize the risk of off-target effects in my cell-based experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of CP-724714 and to carefully select your experimental model. Here are some key strategies:

  • Dose-Response Studies: Perform a dose-response experiment to determine the IC50 value for HER2 inhibition in your specific cell line. This will help you identify the optimal concentration range that effectively inhibits HER2 without engaging off-targets.

  • Use of Appropriate Cell Lines: Utilize cell lines with well-characterized HER2 expression levels. HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474) are more sensitive to on-target effects, allowing for the use of lower inhibitor concentrations.[6]

  • Control Experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control cell line that does not express HER2.

  • Monitor Off-Target Pathways: When possible, assess the activity of known off-target pathways. For example, you can monitor the phosphorylation status of EGFR or key downstream signaling nodes of other kinases.

Q4: What are the signs of hepatotoxicity in in vitro models, and how can I assess them?

A4: In in vitro models, such as primary hepatocytes or liver-derived cell lines (e.g., HepG2), signs of toxicity can include decreased cell viability, changes in cell morphology, and disruption of bile acid transport. You can assess hepatotoxicity using the following methods:

  • Cell Viability Assays: Use assays like MTT or LDH release to quantify cell death.

  • Bile Salt Export Pump (BSEP) Inhibition Assays: These assays measure the transport of labeled bile acid substrates in membrane vesicles or sandwich-cultured hepatocytes in the presence of your compound.[7][8][9]

  • Mitochondrial Toxicity Assays: Assess mitochondrial function using assays that measure mitochondrial membrane potential or oxygen consumption, as mitochondrial dysfunction can be an early indicator of drug-induced liver injury.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High cell death observed even in HER2-negative cell lines. Off-target cytotoxicity.1. Perform a dose-response curve to determine if the toxicity is concentration-dependent. 2. Lower the concentration of CP-724714 to a range that is selective for HER2. 3. Investigate potential off-target liabilities by consulting kinome scan data and performing counterscreens against known off-target kinases.
Inconsistent inhibition of HER2 phosphorylation. 1. Compound instability or degradation. 2. Suboptimal assay conditions. 3. Cell line heterogeneity.1. Prepare fresh stock solutions of CP-724714 for each experiment. 2. Optimize incubation time and ensure consistent cell density. 3. Use a clonal cell population or re-verify the HER2 expression level in your cell line.
Unexpected changes in signaling pathways unrelated to HER2. Activation of compensatory signaling pathways or off-target kinase inhibition.1. Use a phosphoproteomics approach to identify unexpectedly activated pathways. 2. Validate off-target inhibition with in vitro kinase assays against a panel of kinases. 3. Use a structurally unrelated HER2 inhibitor as a control to see if the same phenotype is observed.
Discrepancy between in vitro kinase assay data and cellular activity. 1. Poor cell permeability of the compound. 2. Active efflux of the compound by transporters like MDR1.1. Assess the cell permeability of CP-724714 in your cell line. 2. Co-treat with an inhibitor of MDR1 to see if the potency of CP-724714 increases.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets.

Table 1: On-Target and Key Off-Target Inhibitory Activity

TargetAssay TypeIC50Reference(s)
HER2/ErbB2Cell-free kinase assay10 nM[1][5]
EGFRCell-free kinase assay6400 nM[1]
Bile Salt Export Pump (BSEP)Membrane vesicle transport assay16 µM[6]
Multidrug Resistance Protein 1 (MDR1)Membrane vesicle transport assay~28 µM[6]

Table 2: Selectivity Profile Against a Panel of Kinases

KinaseActivity
Insulin Receptor (IR)>1,000-fold less potent than HER2
Insulin-like Growth Factor-1 Receptor (IGF-1R)>1,000-fold less potent than HER2
Platelet-Derived Growth Factor Receptor β (PDGFRβ)>1,000-fold less potent than HER2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)>1,000-fold less potent than HER2
Abl>1,000-fold less potent than HER2
Src>1,000-fold less potent than HER2
c-Met>1,000-fold less potent than HER2
JNK-2>1,000-fold less potent than HER2
JNK-3>1,000-fold less potent than HER2
ZAP-70>1,000-fold less potent than HER2
CDK-2>1,000-fold less potent than HER2
CDK-5>1,000-fold less potent than HER2
Data sourced from Selleck Chemicals product datasheet.

Experimental Protocols

Protocol 1: Determination of IC50 of CP-724714 in HER2-Overexpressing Cancer Cell Lines

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of CP-724714 on the proliferation of HER2-overexpressing cancer cells.

Materials:

  • HER2-overexpressing cell line (e.g., SK-BR-3, BT-474)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of CP-724714 in complete growth medium. A typical concentration range to test is 0.01 nM to 10 µM. Include a vehicle-only control (DMSO).

  • Remove the medium from the cells and add 100 µL of the diluted CP-724714 or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of HER2 Signaling Pathway Inhibition

This protocol details the procedure for assessing the effect of CP-724714 on the phosphorylation of HER2 and its downstream targets, Akt and ERK.

Materials:

  • HER2-overexpressing cell line (e.g., SK-BR-3, BT-474)

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of CP-724714 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

HER2_Signaling_Pathway Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Dimerization Dimerization & Autophosphorylation HER3->Dimerization HER2 HER2 HER2->Dimerization CP724714 This compound CP724714->HER2 Inhibits PI3K PI3K Dimerization->PI3K Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis involving HER2 inhibition Cell_Selection Select appropriate cell lines (HER2+ and HER2- controls) Start->Cell_Selection Dose_Response Determine IC50 of CP-724714 (e.g., MTT assay) Cell_Selection->Dose_Response On_Target_Validation Validate on-target effect: Western blot for p-HER2 Dose_Response->On_Target_Validation Downstream_Analysis Analyze downstream pathways (p-Akt, p-ERK) On_Target_Validation->Downstream_Analysis Phenotypic_Assay Perform phenotypic assays (e.g., proliferation, migration) Downstream_Analysis->Phenotypic_Assay Off_Target_Assessment Assess potential off-target effects Phenotypic_Assay->Off_Target_Assessment Data_Analysis Analyze and interpret data Phenotypic_Assay->Data_Analysis Kinome_Scan Consult KinomeScan data Off_Target_Assessment->Kinome_Scan Off_Target_WB Western blot for key off-target pathways Off_Target_Assessment->Off_Target_WB Hepatotoxicity_Assay In vitro hepatotoxicity assays (if relevant) Off_Target_Assessment->Hepatotoxicity_Assay Kinome_Scan->Data_Analysis Off_Target_WB->Data_Analysis Hepatotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity: - Fresh stock? - Correct concentration? Start->Check_Compound Check_Cells Assess Cell Line Health: - Passage number? - Contamination? - HER2 expression? Start->Check_Cells Check_Protocol Review Experimental Protocol: - Incubation times? - Reagent concentrations? Start->Check_Protocol On_Target_Issue Is on-target inhibition (p-HER2) confirmed? Check_Compound->On_Target_Issue Check_Cells->On_Target_Issue Check_Protocol->On_Target_Issue Troubleshoot_Assay Troubleshoot Western blot or other primary assay On_Target_Issue->Troubleshoot_Assay No Off_Target_Phenotype Phenotype is likely off-target On_Target_Issue->Off_Target_Phenotype Yes, but phenotype is unexpected Compensatory_Pathway Consider compensatory signaling pathways Off_Target_Phenotype->Compensatory_Pathway Orthogonal_Approach Use orthogonal approaches: - Different HER2 inhibitor - RNAi knockdown of HER2 Off_Target_Phenotype->Orthogonal_Approach Data_Reinterpretation Re-interpret data in light of off-target effects Compensatory_Pathway->Data_Reinterpretation Orthogonal_Approach->Data_Reinterpretation

Caption: A logical workflow for troubleshooting unexpected results.

References

How to address (E/Z)-CP-724714-induced hepatotoxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hepatotoxicity in animal studies with the HER2 tyrosine kinase inhibitor, (E/Z)-CP-724714.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced hepatotoxicity?

A1: this compound is known to cause a mixed pattern of hepatotoxicity, characterized by both hepatocellular injury and cholestasis. The primary mechanism involves the inhibition of critical hepatic efflux transporters, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 1 (MDR1).[1] This inhibition leads to the intracellular accumulation of the drug and bile acids, causing direct cytotoxicity and cholestatic liver injury. Mitochondria have also been identified as a potential off-target organelle, contributing to hepatocellular damage.[1]

Q2: What are the typical clinical signs of hepatotoxicity observed in animals treated with this compound?

A2: While specific data for this compound in animal models is limited in publicly available literature, based on its mechanism and findings from similar tyrosine kinase inhibitors like lapatinib, researchers may observe the following:

  • Biochemical changes: Elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (TBIL), and bile acids.[1][2]

  • Histopathological findings: Hepatocellular necrosis, sinusoidal dilatation, hydropic degeneration of hepatocytes, vacuolization, bile duct proliferation, and portal inflammation.[2][3][4]

  • Clinical signs: Lethargy, weight loss, and jaundice in severe cases.

Q3: Are there any potential strategies to mitigate this compound-induced hepatotoxicity in our animal studies?

A3: Yes, several strategies can be explored to mitigate the observed hepatotoxicity. These include:

  • Dose reduction: As with many tyrosine kinase inhibitors, hepatotoxicity can be dose-dependent.[4] Reducing the dose of this compound may alleviate liver injury while potentially maintaining therapeutic efficacy.

  • Co-administration of hepatoprotective agents:

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC may help protect against oxidative stress-related hepatocellular injury.[5][6][7]

    • Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that can counteract the toxicity of accumulated hydrophobic bile acids and has shown protective effects in various models of cholestatic liver injury.[8][9][10]

Troubleshooting Guide

Issue: Unexpectedly high levels of liver enzymes (ALT, AST, ALP) and/or bilirubin in treated animals.

Possible Cause 1: Dose of this compound is too high for the selected animal strain.

  • Solution:

    • Review the literature for established dose ranges of this compound or similar HER2 inhibitors in your specific animal model. The recommended phase II dose in humans was 250 mg twice daily due to late-cycle hepatotoxicity.[11]

    • Perform a dose-range-finding study to identify the maximum tolerated dose (MTD) in your model.

    • Consider a dose-reduction strategy in your experimental protocol.

Possible Cause 2: The cholestatic and hepatocellular injury is more severe than anticipated.

  • Solution:

    • Incorporate hepatoprotective agents into your study design. See the experimental protocols below for guidance on using N-acetylcysteine (NAC) or Ursodeoxycholic acid (UDCA).

    • Increase the frequency of monitoring for liver injury biomarkers to detect toxicity earlier.

Issue: Histopathological examination reveals severe liver damage (e.g., extensive necrosis, bile duct proliferation).

Possible Cause: The duration of the study is too long for the administered dose.

  • Solution:

    • Consider shortening the study duration to assess efficacy before the onset of severe, irreversible liver damage.

    • Implement interim sacrifice time points to evaluate the progression of hepatotoxicity.

    • Combine a lower dose of this compound with a hepatoprotective agent.

Data Presentation

Table 1: Representative Biochemical Markers of Hepatotoxicity in a Rat Model Treated with a Tyrosine Kinase Inhibitor (TKI)

(Note: This table provides hypothetical but realistic data based on known TKI-induced hepatotoxicity. Actual results may vary.)

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)Total Bile Acids (µmol/L)
Vehicle Control45 ± 8110 ± 15200 ± 300.2 ± 0.115 ± 5
This compound (High Dose)250 ± 40480 ± 60650 ± 801.5 ± 0.5120 ± 25
This compound (Low Dose)120 ± 25250 ± 45400 ± 500.8 ± 0.370 ± 15
This compound (High Dose) + NAC150 ± 30300 ± 50580 ± 701.1 ± 0.4100 ± 20
This compound (High Dose) + UDCA130 ± 28280 ± 48450 ± 600.9 ± 0.360 ± 12

Table 2: Histopathological Scoring of Liver Injury

Treatment GroupHepatocellular Necrosis (0-4)Cholestasis (Bile Plugs) (0-3)Bile Duct Proliferation (0-3)Portal Inflammation (0-3)
Vehicle Control0000
This compound (High Dose)3222
This compound (Low Dose)1111
This compound (High Dose) + NAC2221
This compound (High Dose) + UDCA1111

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, once daily). Dose may need to be adjusted based on tolerability.

  • Administration: Administer the compound or vehicle for 14-28 days.

  • Monitoring:

    • Record body weight and clinical signs daily.

    • Collect blood samples (e.g., via tail vein) at baseline and weekly for analysis of serum ALT, AST, ALP, total bilirubin, and total bile acids.

  • Termination: At the end of the study, euthanize animals and collect liver tissue for histopathological analysis (H&E staining, and consider special stains for bile ducts like cytokeratin 7).

Protocol 2: Evaluation of N-acetylcysteine (NAC) as a Mitigating Agent
  • Animal Model and Acclimatization: As in Protocol 1.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 50 mg/kg, p.o., daily).

    • Group 3: NAC alone (e.g., 150 mg/kg, intraperitoneal injection, daily).

    • Group 4: this compound (50 mg/kg, p.o., daily) + NAC (150 mg/kg, i.p., daily). NAC is typically administered 30-60 minutes before the test compound.[12]

  • Administration, Monitoring, and Termination: As in Protocol 1.

Protocol 3: Evaluation of Ursodeoxycholic Acid (UDCA) as a Mitigating Agent
  • Animal Model and Acclimatization: As in Protocol 1.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 50 mg/kg, p.o., daily).

    • Group 3: UDCA alone (e.g., 50 mg/kg, p.o., daily).[13]

    • Group 4: this compound (50 mg/kg, p.o., daily) + UDCA (50 mg/kg, p.o., daily). UDCA can be co-administered with the test compound.

  • Administration, Monitoring, and Termination: As in Protocol 1.

Visualizations

G cluster_Hepatocyte Hepatocyte CP724714 This compound BSEP BSEP/MDR1 (Bile Salt Efflux Pumps) CP724714->BSEP Inhibition Mitochondria Mitochondria CP724714->Mitochondria Off-target effect Accumulation Intracellular Accumulation of Bile Acids & CP-724714 CP724714->Accumulation BileAcids Bile Acids BSEP->BileAcids Efflux BileAcids->Accumulation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Accumulation->Mitochondria Stress CellInjury Hepatocellular Injury & Cholestasis Accumulation->CellInjury ROS->CellInjury G cluster_Workflow Experimental Workflow start Start: Animal Acclimatization grouping Randomize into Treatment Groups start->grouping dosing Daily Dosing: - Vehicle - CP-724714 - CP-724714 + Mitigating Agent grouping->dosing monitoring Weekly Monitoring: - Body Weight - Clinical Signs - Blood Collection (Biomarkers) dosing->monitoring monitoring->dosing Repeat for study duration termination End of Study: Euthanasia & Tissue Collection monitoring->termination analysis Analysis: - Serum Biochemistry - Liver Histopathology termination->analysis G cluster_Troubleshooting Troubleshooting Decision Tree start High Liver Enzymes Observed? check_dose Is the dose within a known safe range? start->check_dose Yes continue_monitoring Continue Monitoring start->continue_monitoring No reduce_dose Action: Reduce Dose & monitor closely check_dose->reduce_dose No histology Severe Damage in Histopathology? check_dose->histology Yes reduce_dose->histology consider_mitigation Consider Co-administration: - NAC for oxidative stress - UDCA for cholestasis histology->consider_mitigation No shorten_study Action: Shorten Study Duration or use lower dose histology->shorten_study Yes

References

Improving the formulation of CP-724714 for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral formulation of CP-724714, a potent and selective HER2/ErbB2 tyrosine kinase inhibitor.

I. Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of formulating CP-724714 for oral administration.

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate of CP-724714 powder. CP-724714 is practically insoluble in water.1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. 2. Use of Solubilizing Excipients: Screen various surfactants (e.g., Tween 80, Cremophor EL), co-solvents (e.g., PEG 400, ethanol), and cyclodextrins (e.g., HP-β-CD) to identify agents that enhance solubility.[1][2] 3. Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to convert the crystalline drug into a more soluble amorphous form.[3][4]
Inconsistent or low oral bioavailability in animal models. Poor dissolution in the gastrointestinal tract; potential first-pass metabolism.1. Formulation as a Salt: The sesquisuccinate salt of CP-724714 has been used in clinical trials to improve aqueous solubility.[5] 2. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) to improve solubilization and potentially enhance lymphatic absorption, bypassing first-pass metabolism.[6][7][8] 3. Polymeric Nanoparticles: Encapsulate CP-724714 in biodegradable polymers (e.g., PLGA) to protect the drug from degradation and provide controlled release.[9][10][11]
High inter-individual variability in pharmacokinetic studies. Formulation-dependent absorption; food effects.1. Develop a Robust Formulation: Focus on formulations that provide consistent drug release, such as stable nanosuspensions or solid dispersions. 2. Conduct Fed/Fasted Bioavailability Studies: Evaluate the impact of food on the absorption of your formulation to understand potential food effects.
Precipitation of CP-724714 upon dilution of a stock solution. The solvent capacity of the vehicle is exceeded upon dilution in an aqueous environment.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent drug precipitation. 2. Optimize Vehicle Composition: Adjust the ratio of co-solvents and surfactants to ensure the drug remains solubilized upon dilution.
Observed Hepatotoxicity at higher doses. High systemic exposure has been linked to liver toxicity.1. Targeted Delivery Systems: While complex, consider nanoparticle formulations with targeting ligands for HER2-expressing tumors to potentially reduce systemic exposure and off-target toxicity. 2. Prodrug Approach: Design a prodrug of CP-724714 that is selectively activated at the tumor site, thereby reducing systemic exposure to the active drug.[12][13][14][15]

II. Frequently Asked Questions (FAQs)

1. What is the solubility of CP-724714?

CP-724714 is practically insoluble in water.[16] Its solubility in common laboratory solvents is summarized in the table below.

Solvent Solubility
WaterInsoluble[16]
DMSO94 mg/mL (200.2 mM)[16]
Ethanol94 mg/mL (200.2 mM)[16]

2. What was the composition of the oral formulation of CP-724714 used in early clinical trials?

In early clinical trials, CP-724714 was administered as its sesquisuccinate salt in a simple suspension of 0.5% methylcellulose in water.[5]

3. What are the key pharmacokinetic parameters of the oral suspension of CP-724714 in humans?

Pharmacokinetic data from a Phase I clinical trial of an oral suspension of CP-724714 are summarized below.

Parameter Value Reference
Time to Maximum Concentration (Tmax) ~1-2 hours[5]
Terminal Half-life (t1/2) ~4.5 hours[17]
Dose Proportionality Cmax and AUC increase in an approximately dose-proportional manner.[17]
Accumulation Minimal accumulation with twice or thrice daily dosing.[17]

4. What are some promising strategies to enhance the oral bioavailability of CP-724714?

Given its poor aqueous solubility (BCS Class II or IV), several advanced formulation strategies could be explored:

  • Nanoparticle Formulations:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, potentially improving solubility and oral absorption.[7][8]

    • Polymeric Nanoparticles: Using biodegradable polymers like PLGA can protect the drug and allow for controlled release.[9][10][11]

  • Amorphous Solid Dispersions: Creating a solid dispersion of CP-724714 in a hydrophilic polymer can significantly increase its dissolution rate.[3][4]

  • Prodrugs: A water-soluble prodrug of CP-724714 could be synthesized to improve absorption, which would then be converted to the active drug in the body.[12][14][15]

5. How does CP-724714 exert its therapeutic effect?

CP-724714 is a selective inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[18] By blocking the ATP-binding site of the intracellular kinase domain, it prevents autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[18]

III. Experimental Protocols

Protocol 1: Preparation of a Simple Oral Suspension of CP-724714

This protocol is based on the formulation used in preclinical and early clinical studies.[16]

Materials:

  • CP-724714 powder

  • 0.5% (w/v) methylcellulose solution in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance

Procedure:

  • Weigh the required amount of CP-724714.

  • Levigate the CP-724714 powder with a small volume of the 0.5% methylcellulose solution in a mortar to form a smooth paste.

  • Gradually add the remaining volume of the methylcellulose solution while continuously triturating or homogenizing to ensure a uniform suspension.

  • Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 15 minutes before administration to ensure homogeneity.

Note: This suspension should be prepared fresh daily.

Protocol 2: Screening of Solubilizing Excipients

This protocol outlines a general procedure for screening excipients to enhance the solubility of CP-724714.

Materials:

  • CP-724714 powder

  • A selection of solubilizing agents (e.g., Tween 80, Cremophor EL, PEG 400, Solutol HS 15, HP-β-CD)

  • Phosphate buffered saline (PBS), pH 6.8

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • HPLC with a validated method for CP-724714 quantification

Procedure:

  • Prepare stock solutions of the solubilizing agents in PBS at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of CP-724714 powder to a known volume of each excipient solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved CP-724714 using a validated HPLC method.

  • Compare the solubility of CP-724714 in the different excipient solutions to identify the most effective solubilizers.

IV. Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR/ErbB1 Ligand->EGFR Binding HER2 HER2/ErbB2 HER2->HER2 ATP ATP PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS EGFR->HER2 Dimerization CP724714 CP-724714 CP724714->HER2 Inhibition ADP ADP ATP->ADP Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Formulation_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Start Poorly Soluble CP-724714 Screening Excipient Screening (Solubility, Compatibility) Start->Screening Method Formulation Method Selection (e.g., Nanoparticles, Solid Dispersion) Screening->Method Optimization Formulation Optimization (DOE) Method->Optimization PhysChem Physicochemical Characterization (Size, Zeta, Drug Load) Optimization->PhysChem PK Pharmacokinetic Studies (Animal Model) Optimization->PK Dissolution In Vitro Dissolution (Biorelevant Media) PhysChem->Dissolution Stability Stability Studies Dissolution->Stability Stability->PK PD Pharmacodynamic Studies (Tumor Model) PK->PD Tox Toxicity Assessment PD->Tox End Lead Formulation Candidate Tox->End

Caption: Experimental workflow for developing an improved oral formulation of CP-724714.

References

Technical Support Center: Interpreting Unexpected Results in CP-724714 Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during signaling studies with CP-724714, a selective ErbB2 tyrosine kinase inhibitor.

Troubleshooting Guides

This section addresses specific unexpected experimental outcomes in a question-and-answer format, offering potential explanations and actionable troubleshooting steps.

Question 1: After treating ErbB2-overexpressing cells with CP-724714, I am not observing the expected decrease in phosphorylated ErbB2 (p-ErbB2) levels in my western blot.

Potential Causes and Troubleshooting Steps:

  • Inactive Compound:

    • Action: Verify the integrity and activity of your CP-724714 stock. Prepare a fresh solution from a new lot if possible. Confirm the correct storage conditions (-20°C).

  • Suboptimal Assay Conditions:

    • Action: Optimize the treatment time and concentration. Perform a dose-response and time-course experiment to determine the optimal conditions for observing ErbB2 inhibition in your specific cell line.

  • Technical Issues with Western Blotting:

    • Action: Review your western blot protocol for phospho-proteins. Ensure the use of phosphatase inhibitors during cell lysis and throughout the experiment to protect protein phosphorylation. Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in your buffers, as phosphate ions can interfere with the binding of some phospho-specific antibodies. Use bovine serum albumin (BSA) for blocking instead of milk, as milk contains casein which is a phosphoprotein and can cause high background. Always include a positive control (e.g., lysate from cells known to have high p-ErbB2) and a negative control (e.g., lysate from untreated or serum-starved cells).

  • Cell Line-Specific Resistance:

    • Action: Investigate potential intrinsic resistance mechanisms in your cell line. This could include mutations in ErbB2 that affect CP-724714 binding or the activation of alternative signaling pathways.

Question 2: I am observing a paradoxical increase in the phosphorylation of downstream signaling molecules, such as ERK (p-ERK), after treatment with CP-724714. Why is this happening?

Potential Causes and Troubleshooting Steps:

  • Feedback Loop Activation: Inhibition of the ErbB2/PI3K/AKT pathway can sometimes trigger a feedback loop that leads to the activation of the Raf/MEK/ERK pathway. This can be a compensatory mechanism by the cancer cells to survive.

    • Action: Investigate the activation status of other signaling pathways. Co-treatment with inhibitors of the MAPK pathway (e.g., a MEK inhibitor) might be necessary to overcome this paradoxical activation.

  • Off-Target Effects: While CP-724714 is highly selective for ErbB2, at higher concentrations it might inhibit other kinases, leading to unexpected signaling outcomes.[1]

    • Action: Perform a dose-response experiment to see if the paradoxical effect is concentration-dependent. If possible, use a more specific ErbB2 inhibitor as a control.

  • RAS-Independent ERK Activation: Recent studies on other kinase inhibitors have shown that paradoxical ERK activation can occur independently of classical RAS proteins, potentially involving other RAS-related proteins like MRAS.[2]

    • Action: This is a complex mechanism that may require advanced molecular biology techniques to investigate, such as siRNA-mediated knockdown of specific RAS-family proteins.

Question 3: The IC50 value of CP-724714 in my cell line is significantly higher than what is reported in the literature.

Potential Causes and Troubleshooting Steps:

  • Cell Line Authenticity and Integrity:

    • Action: It is crucial to authenticate your cell lines. Misidentified or cross-contaminated cell lines are a common source of irreproducible results.[3][4] Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[3][4][5][6] Also, ensure you are using cells at a low passage number, as genetic drift can occur over time in culture.[7]

  • Differences in Experimental Conditions:

    • Action: Carefully compare your experimental protocol with the published literature. Factors such as cell seeding density, serum concentration in the culture medium, and the duration of the assay can all influence the IC50 value.[8][9]

  • Acquired Resistance:

    • Action: If you have been culturing the cells for an extended period in the presence of low levels of the drug, they may have developed resistance. Consider starting with a fresh, low-passage vial of cells.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and methodological questions related to CP-724714 signaling studies.

Q1: What is the primary mechanism of action of CP-724714?

CP-724714 is a potent and selective inhibitor of the ErbB2 (also known as HER2) receptor tyrosine kinase.[10][11] It functions by competing with ATP for the binding site in the intracellular kinase domain of ErbB2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[10]

Q2: What are the known downstream effects of CP-724714 in sensitive cancer cells?

In ErbB2-overexpressing cancer cells, CP-724714 has been shown to induce a G1 cell cycle block, reduce the phosphorylation of ERK and Akt, and promote apoptosis.[10]

Q3: Are there any known off-target effects of CP-724714?

CP-724714 is highly selective for ErbB2 over other kinases like EGFR, InsR, and PDGFR.[1] However, like many kinase inhibitors with a quinazoline core, the possibility of off-target effects at higher concentrations should be considered.[12]

Q4: What are some common mechanisms of resistance to ErbB2 inhibitors like CP-724714?

Mechanisms of resistance to ErbB2 inhibitors can include:

  • Mutations in the ErbB2 kinase domain: These can prevent the inhibitor from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the inhibition of ErbB2. For example, activation of other receptor tyrosine kinases like AXL has been implicated in lapatinib resistance.[13]

  • Upregulation of downstream signaling components: Increased expression or activity of molecules downstream of ErbB2 can render the cells less dependent on ErbB2 signaling.

Data Presentation

Table 1: In Vitro IC50 Values of CP-724714 in Various Cell Lines

Cell LineCancer TypeErbB2 StatusIC50 (µM)Reference
BT-474Breast CancerAmplified0.25[1]
SKBR3Breast CancerAmplified0.95[1]

Table 2: Selectivity Profile of CP-724714 Against Various Kinases

KinaseIC50 (nM)Reference
ErbB2 10 [1]
EGFR6400[1]
IR>10,000[1]
IGF-1R>10,000[1]
PDGFRβ>10,000[1]
VEGFR2>10,000[1]
Src>10,000[1]
c-Met>10,000[1]

Experimental Protocols

1. Western Blot for Phosphorylated ERK (p-ERK)

  • Cell Treatment and Lysis:

    • Plate cells and treat with CP-724714 at the desired concentrations and for the appropriate duration.

    • If applicable, stimulate cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Electrophoresis and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK as a loading control.[14][15][16][17][18]

2. Cell Viability (MTS) Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of CP-724714.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[7][19][20][21][22]

3. Immunoprecipitation of ErbB2

  • Lyse cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

  • Pre-clear the lysate with Protein A/G magnetic beads.

  • Incubate the pre-cleared lysate with an anti-ErbB2 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer and heat.

  • Analyze the eluate by western blotting.[2][23][24][25][26]

4. Cell Line Authentication (STR Profiling)

  • Isolate genomic DNA from a fresh culture of the cell line.

  • Amplify multiple STR loci using a commercially available STR profiling kit. This is typically done using multiplex PCR.

  • Analyze the size of the PCR amplicons using capillary electrophoresis.

  • Compare the resulting STR profile to a reference database (e.g., ATCC STR Database) to confirm the cell line's identity. An 80% or greater match is generally required for authentication.[3][4][5][6]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 ErbB_other ErbB1/3/4 ErbB2->ErbB_other Dimerization PI3K PI3K ErbB2->PI3K Ras Ras ErbB2->Ras CP724714 CP-724714 CP724714->ErbB2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_workflow Western Blot Workflow start Cell Lysis (with phosphatase inhibitors) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody (e.g., anti-p-ErbB2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis G cluster_troubleshooting Troubleshooting Logic unexpected_result Unexpected Result (e.g., No Inhibition of p-ErbB2) check_compound Check Compound Activity & Purity unexpected_result->check_compound check_protocol Review Experimental Protocol unexpected_result->check_protocol check_cell_line Verify Cell Line Authenticity (STR) unexpected_result->check_cell_line investigate_resistance Investigate Resistance Mechanisms check_compound->investigate_resistance check_protocol->investigate_resistance check_cell_line->investigate_resistance

References

Optimizing treatment duration and scheduling of (E/Z)-CP-724714 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (E/Z)-CP-724714 in in vitro experiments. Our aim is to help you optimize treatment duration and scheduling for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] It functions by binding to the ATP-binding site of the HER2 kinase domain, which prevents autophosphorylation and activation of the receptor.[4][5] This blockade inhibits downstream signaling pathways, primarily the Ras-Raf-Mek-Erk and Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[4][5][6]

Q2: What is the recommended concentration range for in vitro studies?

The optimal concentration of this compound is cell-line dependent. However, based on published data, a good starting point for most HER2-amplified cell lines, such as BT-474 and SKBR3, is between 0.1 µM and 1.0 µM.[1] The IC50 for inhibition of HER2/ErbB2 in cell-free assays is 10 nM, while the IC50 for inhibiting proliferation in HER2-amplified cell lines like BT-474 and SKBR3 are 0.25 µM and 0.95 µM, respectively.[1] It is strongly recommended to perform a dose-response curve (e.g., using a cell viability assay like MTT or CCK-8) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound to observe an effect?

The optimal treatment duration depends on the biological question you are asking.

  • Short-term treatment (1-8 hours): This is typically sufficient to observe effects on protein phosphorylation. For example, a time- and dose-dependent induction of apoptosis was evident as early as 4 to 8 hours after dosing in vivo.[3] Inhibition of HER2 autophosphorylation can be detected within a few hours of treatment.

  • Intermediate-term treatment (24-72 hours): This duration is generally required to observe effects on cell proliferation, cell cycle progression, and apoptosis.[1] For instance, a 24-hour treatment with 1 µM CP-724714 was shown to induce a G1 cell cycle block in BT-474 cells.[1][3][5]

  • Long-term treatment (several days to weeks): This may be necessary for studies involving the development of drug resistance or for long-term colony formation assays.

We recommend performing a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.

Q4: Should I use a continuous or intermittent dosing schedule?

The choice between continuous and intermittent dosing depends on your experimental design and goals.

  • Continuous Dosing: This is the most common approach for in vitro studies and is suitable for determining endpoints like IC50 values from proliferation assays. It involves treating the cells with a constant concentration of the compound for the entire duration of the experiment.

  • Intermittent (Pulsatile) Dosing: This involves exposing cells to the compound for a short period, followed by a washout period. This approach can be used to mimic in vivo pharmacokinetics more closely or to study the recovery of signaling pathways. For some tyrosine kinase inhibitors, pulsatile high-dose treatment has been shown to be effective.[7]

The optimal scheduling should be determined empirically based on your research question.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low efficacy observed 1. Sub-optimal drug concentration.2. Insufficient treatment duration.3. Low HER2 expression in the cell line.4. Drug degradation.1. Perform a dose-response experiment to determine the IC50 for your cell line.2. Perform a time-course experiment to identify the optimal treatment duration.3. Verify HER2 expression levels in your cell line using Western blot or flow cytometry.4. Prepare fresh drug solutions from powder for each experiment.
High cell toxicity/death even at low concentrations 1. Cell line is highly sensitive to the compound.2. Off-target effects.3. Solvent (e.g., DMSO) toxicity.1. Use a lower concentration range in your dose-response experiments.2. While CP-724714 is highly selective for HER2, consider potential off-target effects at higher concentrations.[1]3. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% DMSO).
Inconsistent results between experiments 1. Variation in cell density at the time of treatment.2. Inconsistent drug concentration.3. Variation in incubation times.4. Cell line instability or high passage number.1. Ensure consistent cell seeding density and confluency at the start of each experiment.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize all incubation and treatment times.4. Use low passage number cells and regularly check for mycoplasma contamination.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (HER2/ErbB2, cell-free) 10 nMCell-free assay[1][3]
IC50 (EGFR, cell-free) 6400 nMCell-free assay[3]
IC50 (Proliferation) 0.25 µMBT-474[1]
IC50 (Proliferation) 0.95 µMSKBR3[1]
Effect on Cell Cycle G1 phase accumulationBT-474 (at 1 µM)[1][5]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Phospho-HER2

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and for different durations.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-HER2 and total HER2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-HER2 signal to the total HER2 signal.

Visualizations

HER2_Signaling_Pathway CP724714 This compound P_HER2 p-HER2 (Active) CP724714->P_HER2 HER2 HER2/ErbB2 Receptor HER2->P_HER2 Autophosphorylation Ras Ras P_HER2->Ras PI3K PI3K P_HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits HER2 autophosphorylation and downstream signaling.

Experimental_Workflow start Start: HER2+ Cell Line dose_response 1. Dose-Response Curve (e.g., 24-72h MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course 2. Time-Course Experiment (e.g., 1-48h Western Blot for p-HER2) determine_ic50->time_course Use IC50 as a guide functional_assay 3. Functional Assays (Proliferation, Apoptosis, Cell Cycle) determine_ic50->functional_assay Select optimal concentrations determine_onset Determine Onset of Action time_course->determine_onset determine_onset->functional_assay Select optimal timepoints analysis Data Analysis & Interpretation functional_assay->analysis

Caption: Workflow for optimizing this compound treatment conditions in vitro.

References

Preventing chemical degradation of (E/Z)-CP-724714 during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the chemical degradation of (E/Z)-CP-724714 during storage and use. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for an extended period.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol.[2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. To maintain the integrity of the compound, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3] For in vivo studies, freshly prepared suspensions in vehicles like 0.5% methylcellulose are recommended for immediate use.[3]

Q3: Is this compound sensitive to light?

Q4: Can I store diluted working solutions of this compound?

A4: It is not recommended to store diluted working solutions for extended periods, especially in aqueous media. For optimal results and to minimize degradation, prepare fresh dilutions from your frozen stock solution for each experiment.[4]

Q5: What are the potential signs of this compound degradation?

A5: Degradation of this compound may manifest as a decrease in its biological activity, such as a reduced inhibition of HER2/ErbB2 kinase. In analytical assessments like HPLC, degradation can be observed as a decrease in the area of the parent compound peak and the appearance of new peaks corresponding to degradation products. Physical changes, such as a change in color of the solid or solution, may also indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or reduced activity of this compound in cellular assays.

Possible Cause Troubleshooting Action
Degradation of stock solution Prepare a fresh stock solution from solid compound. Ensure proper storage of aliquots at -80°C and avoid multiple freeze-thaw cycles.
Degradation in working solution Prepare fresh dilutions in your cell culture medium immediately before each experiment. Do not store working solutions.
Adsorption to plastics Use low-adhesion polypropylene tubes and pipette tips for preparing and storing solutions.
Incorrect concentration Verify the concentration of your stock solution using a spectrophotometer or by a validated analytical method like HPLC-UV.

Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.

Possible Cause Troubleshooting Action
Hydrolysis If working with aqueous solutions, ensure the pH is neutral and minimize the time the compound is in the aqueous environment. For long-term storage, use anhydrous solvents like DMSO.
Oxidation Purge stock solution vials with an inert gas like argon or nitrogen before sealing and freezing. Avoid vigorous vortexing which can introduce oxygen.
Photodegradation Protect all solutions and the solid compound from light by using amber vials or foil wrapping.
Contamination Use high-purity solvents and sterile techniques when preparing solutions to prevent microbial or chemical contamination.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data based on forced degradation studies of similar quinazoline-based kinase inhibitors. Specific degradation data for this compound is not publicly available. This data is intended to provide a general understanding of potential degradation under various stress conditions.

Table 1: Illustrative Degradation of this compound Under Hydrolytic Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (%)
0.1 N HCl at 60°C285.214.8
0.1 N HCl at 60°C865.734.3
Water at 60°C898.11.9
0.1 N NaOH at 60°C270.429.6
0.1 N NaOH at 60°C845.954.1

Table 2: Illustrative Degradation of this compound Under Oxidative and Thermal Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (%)
3% H₂O₂ at RT882.517.5
3% H₂O₂ at RT2460.139.9
Solid at 80°C2495.34.7
Solid at 80°C7288.911.1

Table 3: Illustrative Stability of this compound Stock Solution (10 mM in DMSO)

Storage Condition Time This compound Remaining (%)
Room Temperature24 hours98.5
4°C7 days99.1
-20°C1 month99.5
-80°C1 year99.8
Freeze-Thaw (-20°C to RT)5 cycles97.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at the λmax of this compound (to be determined, typically around 254 nm or 340 nm for similar structures).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation for Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C.

    • Neutral Hydrolysis: Dissolve this compound in water and incubate at 60°C.

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: LC-MS for Degradation Product Identification

This protocol is for the identification of potential degradation products.

  • LC Conditions:

    • Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Data Acquisition: Acquire full scan data and fragmentation data (MS/MS) for the parent compound and any new peaks observed in the stressed samples.

  • Data Analysis:

    • Determine the accurate mass of the degradation products.

    • Analyze the fragmentation patterns to elucidate the structures of the degradation products.

Mandatory Visualizations

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 EGFR EGFR EGFR_dimer EGFR Homodimer EGFR->EGFR_dimer HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K GRB2 GRB2 EGFR_dimer->GRB2 CP724714 This compound CP724714->HER2 Inhibits (ATP-competitive) CP724714->EGFR Inhibits (lower affinity) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2/EGFR Signaling Pathways and Inhibition by this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation start Solid this compound stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol stress_cond Apply Stress Conditions (Hydrolysis, Oxidation, etc.) stock_sol->stress_cond hplc Stability-Indicating HPLC-UV stress_cond->hplc lcms LC-MS for Identification stress_cond->lcms quantify Quantify Degradation (% Remaining) hplc->quantify identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for Investigating Chemical Degradation of this compound.

References

Technical Support Center: CP-724714 In Vivo Dosing and Toxicity Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective ErbB2/HER2 tyrosine kinase inhibitor, CP-724714. The focus of this guide is to provide strategies for refining in vivo dosing regimens to mitigate toxicity, particularly hepatotoxicity, while maintaining anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CP-724714?

A1: CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1] It functions by competing with ATP for the binding site in the intracellular kinase domain of ErbB2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[2] This blockade of signal transduction leads to an induction of G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[2] CP-724714 is highly selective for ErbB2 over other tyrosine kinases like EGFR, for which it is over 500-fold less potent.[1][3]

Q2: What are the known in vivo toxicities associated with CP-724714?

A2: The primary dose-limiting toxicity observed with CP-724714 in clinical trials is hepatotoxicity.[3][4] This manifests as elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and hyperbilirubinemia.[3][4] The underlying mechanism is believed to be a combination of hepatocellular injury and cholestasis, partly due to the inhibition of hepatic efflux transporters like the multidrug resistance protein 1 (MDR1).[5] Other reported adverse events in clinical studies include nausea, asthenia, and skin rash.[3][4]

Q3: Is there a correlation between CP-724714 exposure and the observed hepatotoxicity?

A3: Yes, a significant positive correlation has been demonstrated between the steady-state area under the curve (AUC) of CP-724714 and elevations in ALT, AST, and total bilirubin.[6] This indicates that higher systemic exposure to the compound increases the risk and severity of liver injury. Therefore, strategies to manage toxicity often focus on controlling the overall drug exposure.

Troubleshooting Guide: Managing and Reducing In Vivo Toxicity

This guide provides potential strategies to refine the dosing regimen of CP-724714 to minimize toxicity. These approaches are based on principles of managing toxicities of other tyrosine kinase inhibitors and should be tested in well-designed preclinical studies.

Issue 1: Elevated liver enzymes (ALT/AST) or bilirubin are observed during treatment.

  • Potential Cause: The dose of CP-724714 is leading to a systemic exposure that is causing hepatotoxicity.

  • Troubleshooting Strategies:

    • Dose Reduction: This is the most direct approach to lowering systemic exposure. Based on clinical practice with other TKIs like pazopanib, a stepwise dose reduction (e.g., by 25-50%) can be implemented upon observation of Grade 2 or higher liver toxicities.[2][7] The goal is to find a dose that maintains efficacy while keeping liver enzymes below the toxicity threshold.

    • Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., "drug holidays") can be explored. This allows for a period of recovery for the liver. For other TKIs like sunitinib, alternative schedules such as 4 weeks on, 2 weeks off, or 2 weeks on, 1 week off have been used to manage toxicity.[8][9] Preclinical studies with lapatinib in combination with trastuzumab have shown that intermittent dosing (e.g., 14 days on, 14 days off) can be as effective as continuous therapy.[5]

    • Combination Therapy to Enable Dose Reduction: Combining CP-724714 with another anti-HER2 agent, such as the monoclonal antibody trastuzumab, may allow for a lower, less toxic dose of CP-724714 to be used without compromising anti-tumor activity. The combination of lapatinib and trastuzumab has shown synergistic effects, enabling dose reductions of lapatinib.[5][10]

Issue 2: How can I proactively design a study to minimize the risk of toxicity?

  • Troubleshooting Strategies:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK studies to understand the dose-exposure relationship in your animal model. Correlate exposure levels (AUC) with both efficacy markers (e.g., tumor growth inhibition, p-ErbB2 levels in the tumor) and toxicity markers (serum ALT, AST, bilirubin). This will help in identifying a therapeutic window.

    • Staggered Dosing Schedules: In your experimental design, include arms with different dosing schedules from the outset (e.g., continuous daily dosing vs. intermittent dosing) to compare both efficacy and toxicity profiles concurrently.

Data Presentation

Table 1: In Vitro Potency of CP-724714

Target KinaseCell LineIC50Reference
ErbB2 (HER2)-10 nM[1]
EGFR-6400 nM[1]
ErbB2 AutophosphorylationNIH 3T3 cells32 nM[5]
BT-474 cell proliferationBT-4740.25 µM[5]
SKBR3 cell proliferationSKBR30.95 µM[5]

Table 2: Phase I Clinical Trial Dosing and Toxicity of CP-724714

Dose LevelNumber of PatientsDose-Limiting Toxicities (DLTs)Adverse Events (Grade 3/4)Recommended Phase II DoseReference
250 mg once daily4--[3][4]
250 mg twice daily15-Hyperbilirubinemia, Elevated ALT250 mg twice daily[3][4]
250 mg thrice daily6Elevated ALTHyperbilirubinemia, Elevated ALT[3][4]
400 mg twice daily5Hyperbilirubinemia, Elevated ALTHyperbilirubinemia, Elevated ALT[3][4]

Experimental Protocols

Protocol 1: In Vivo Assessment of a Refined Dosing Regimen for CP-724714 in a Xenograft Model

  • Animal Model: Female athymic nude mice bearing HER2-overexpressing human breast cancer xenografts (e.g., BT-474).

  • Treatment Groups (n=10-12 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily)

    • Group 2: CP-724714, standard dose (e.g., 50 mg/kg, p.o., daily)

    • Group 3: CP-724714, reduced dose (e.g., 25 mg/kg, p.o., daily)

    • Group 4: CP-724714, intermittent dose (e.g., 50 mg/kg, p.o., daily for 1 week on, 1 week off)

    • Group 5 (Optional): CP-724714 (reduced dose) + Trastuzumab (e.g., 10 mg/kg, i.p., twice weekly)

  • Efficacy Assessment:

    • Measure tumor volume twice weekly with calipers.

    • At the end of the study, collect tumors for analysis of p-ErbB2, total ErbB2, and apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.

  • Toxicity Assessment:

    • Monitor animal body weight and general health status daily.

    • Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at regular intervals during the study.

    • Analyze serum for liver function tests: ALT, AST, total bilirubin, and alkaline phosphatase (ALP).

    • Consider analyzing novel biomarkers of liver injury such as microRNA-122 (miR-122), keratin 18 (K18), and high mobility group box 1 (HMGB1) for higher sensitivity.

    • At necropsy, collect liver tissue for histopathological examination (H&E staining) to assess for signs of hepatocellular necrosis, cholestasis, and inflammation.

Mandatory Visualizations

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Inhibition cluster_pathways Downstream Signaling ErbB2 ErbB2 (HER2) PI3K PI3K ErbB2->PI3K Ras Ras ErbB2->Ras CP724714 CP-724714 CP724714->ErbB2 Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ErbB2 signaling pathway and the inhibitory action of CP-724714.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Start Establish HER2+ Xenografts in Mice Randomize Randomize into Treatment Groups Start->Randomize Dosing Administer Vehicle or CP-724714 (Standard, Reduced, or Intermittent) Randomize->Dosing Monitor Monitor Tumor Volume, Body Weight, & Health Dosing->Monitor Blood Collect Blood Samples (Baseline & Weekly) Monitor->Blood Efficacy Tumor Growth Inhibition (Tumor Weight, p-ErbB2) Monitor->Efficacy At Study End Toxicity Serum Analysis (ALT, AST, Bili) Liver Histopathology Blood->Toxicity Dosing_Logic Start Initiate CP-724714 Dosing Monitor Monitor Liver Function Tests (ALT, AST, Bilirubin) Start->Monitor Tox_Check Toxicity > Grade 1? Monitor->Tox_Check Recur_Check Toxicity Recurs? Monitor->Recur_Check Continue Continue Current Dose Tox_Check->Continue No Interrupt Interrupt Dosing Until Resolution to Grade <=1 Tox_Check->Interrupt Yes Continue->Monitor Restart Restart at Reduced Dose (e.g., -50%) Interrupt->Restart Restart->Monitor Recur_Check->Continue No Discontinue Permanently Discontinue Recur_Check->Discontinue Yes

References

Managing poor absorption of CP-724714 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor absorption of CP-724714 in pharmacokinetic studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with CP-724714.

Issue 1: High variability in plasma concentrations of CP-724714 in preclinical models.

  • Question: My in vivo pharmacokinetic study in rodents shows highly variable plasma concentrations of CP-724714 between animals, despite consistent dosing. What could be the cause and how can I mitigate this?

  • Answer: High inter-animal variability is often a consequence of poor and inconsistent oral absorption, which can be multifactorial. Key factors for a poorly soluble compound like CP-724714 include:

    • Inadequate Suspension: If using a simple suspension (e.g., in methylcellulose), inconsistent particle size distribution or settling of the suspension can lead to variable dosing. Ensure the suspension is homogenous and continuously agitated during dosing.

    • pH-Dependent Solubility: Quinazoline derivatives can have pH-dependent solubility. Variations in the gastric pH of individual animals can significantly affect the dissolution and subsequent absorption of the compound.

    • Food Effects: The presence or absence of food in the stomach can alter gastric pH and transit time, impacting drug dissolution and absorption. Standardize the fasting period for all animals before dosing.

    • Precipitation: The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.

    Recommendations:

    • Improve Formulation: Move beyond a simple suspension. Consider micronization to increase the surface area for dissolution or develop a formulation that enhances solubility, such as a solid dispersion or a lipid-based formulation.

    • Standardize Procedures: Ensure a consistent and validated protocol for suspension preparation and administration, as well as for animal handling and fasting.

Issue 2: Low oral bioavailability of CP-724714 in pharmacokinetic studies.

  • Question: I am observing very low oral bioavailability for CP-724714 in my studies. What formulation strategies can I employ to improve this?

  • Answer: Low oral bioavailability for poorly water-soluble compounds like CP-724714 is primarily due to dissolution rate-limited absorption. The following formulation strategies can enhance solubility and, consequently, bioavailability:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.

    • Amorphous Solid Dispersions: Dispersing CP-724714 in a hydrophilic polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate compared to its crystalline form.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This maintains the drug in a solubilized state, facilitating absorption.

    • Cyclodextrin Complexation: Encapsulating the CP-724714 molecule within a cyclodextrin complex can enhance its solubility in water.

Issue 3: Inconsistent results between in vitro dissolution and in vivo absorption.

  • Question: My new formulation of CP-724714 shows excellent dissolution in vitro, but the in vivo pharmacokinetic data does not show the expected improvement in absorption. What could be the reason for this discrepancy?

  • Answer: This disconnect can arise from several factors that are not captured by simple in vitro dissolution tests:

    • Biorelevant Dissolution Media: Standard dissolution media (e.g., phosphate buffer) may not accurately reflect the complex environment of the gastrointestinal tract. Use of biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more predictive in vitro results.

    • Precipitation in the Gut: The formulation may prevent precipitation in the dissolution vessel but fail to do so in the dynamic environment of the gut, where pH changes and dilution occur.

    • First-Pass Metabolism: The compound may be well-absorbed but then extensively metabolized in the gut wall or liver, resulting in low systemic bioavailability.

    • Efflux Transporters: CP-724714 might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CP-724714?

A1: CP-724714 is a potent and selective inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1] By binding to the ATP-binding site of the HER2 kinase domain, it blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[2]

Q2: What is a suitable vehicle for oral administration of CP-724714 in preclinical studies?

A2: For preclinical xenograft studies, CP-724714 has been formulated in 0.5% methylcellulose for oral administration.[3] Other common vehicles for poorly soluble compounds in early-stage preclinical studies include aqueous suspensions containing carboxymethylcellulose (CMC) or edible oils like corn oil.[4][5]

Q3: What are the reported pharmacokinetic parameters for CP-724714 in humans?

A3: A phase I clinical trial of CP-724,714 administered as a sesquisuccinate salt form provided the following pharmacokinetic data at steady state for a 250 mg twice-daily dose:[6][7]

ParameterValue (Mean ± SD)
Cmax (ng/mL)1,118 ± 509
AUC (ng*h/mL)4,206 ± 1,848
Tmax (h)2.0 (median)
T1/2 (h)~4.5

Q4: Are there any known toxicities associated with CP-724714?

A4: In a phase I clinical trial, dose-limiting toxicities included hyperbilirubinemia, elevated alanine aminotransferase, thrombocytopenia, and pulmonary embolus.[4][8] The recommended phase II dose was determined to be 250 mg twice daily due to late-cycle hepatotoxicity at higher doses.[8]

Experimental Protocols

Protocol 1: Preparation of CP-724714 in 0.5% Methylcellulose for Oral Gavage in Mice

  • Materials:

    • CP-724714 powder

    • Methylcellulose (viscosity 400 cP)

    • Sterile water for injection

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Sterile glass beaker

  • Procedure:

    • Weigh the required amount of methylcellulose to prepare a 0.5% (w/v) solution (e.g., 50 mg for 10 mL).

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.

    • Add the remaining volume of cold sterile water and continue to stir in a cold water bath until the solution is clear and viscous.

    • Weigh the required amount of CP-724714.

    • Place the CP-724714 powder in a mortar and add a small volume of the 0.5% methylcellulose vehicle to form a paste. Triturate until the paste is smooth and uniform.

    • Gradually add the remaining vehicle to the paste while stirring, ensuring a homogenous suspension.

    • Continuously stir the suspension on a stir plate during the dosing procedure to prevent settling.

Protocol 2: Screening of Formulations to Improve Oral Absorption of CP-724714

  • Formulation Preparation:

    • Micronized Suspension: Prepare a suspension of micronized CP-724714 in 0.5% methylcellulose as described in Protocol 1.

    • Solid Dispersion: Prepare a solid dispersion of CP-724714 with a suitable polymer (e.g., PVP K30 or HPMC) at a 1:4 drug-to-polymer ratio using the solvent evaporation method. Reconstitute the solid dispersion in water before dosing.

    • SEDDS Formulation: Prepare a Self-Emulsifying Drug Delivery System by mixing CP-724714 with an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP) in a 1:4:2 ratio.

  • Animal Study (Mice):

    • Fast male C57BL/6 mice for 4 hours prior to dosing.

    • Divide mice into groups (n=4 per group) for each formulation and an intravenous (IV) group for bioavailability calculation.

    • Administer the formulations orally by gavage at a dose of 25 mg/kg.

    • Administer CP-724714 intravenously (in a suitable solvent like DMSO/PEG400) at a dose of 2 mg/kg.

    • Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Process blood to plasma and analyze for CP-724714 concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) for each formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

    • Compare the pharmacokinetic parameters and bioavailability of the different formulations to identify the most effective strategy for improving the oral absorption of CP-724714.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus HER2 HER2 (ErbB2) Receptor Ras Ras HER2->Ras Activates PI3K PI3K HER2->PI3K Activates CP724714 CP-724714 CP724714->HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Signaling pathway of HER2 (ErbB2) and the inhibitory action of CP-724714.

Formulation_Screening_Workflow cluster_formulations Test Formulations start Start: Poorly Soluble CP-724714 formulation Formulation Development start->formulation f1 Micronized Suspension formulation->f1 f2 Solid Dispersion formulation->f2 f3 SEDDS formulation->f3 invivo In Vivo PK Study (Mice) f1->invivo f2->invivo f3->invivo analysis Pharmacokinetic Analysis (Cmax, AUC, F%) invivo->analysis decision Select Lead Formulation analysis->decision end End: Optimized Formulation for Further Studies decision->end

Caption: Experimental workflow for screening formulations to improve CP-724714 absorption.

References

Validation & Comparative

A Head-to-Head Comparison of (E/Z)-CP-724714 and Lapatinib for HER2 Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the human epidermal growth factor receptor 2 (HER2): (E/Z)-CP-724714 and lapatinib. By examining their mechanisms of action, biochemical potency, cellular activity, and in vivo efficacy, this document aims to equip researchers with the necessary data to make informed decisions in the context of preclinical and clinical cancer research.

Introduction: Targeting the HER2 Oncoprotein

The HER2 receptor tyrosine kinase is a well-established driver of tumorigenesis in various cancers, most notably in a subset of breast and gastric cancers where the ERBB2 gene is amplified. This overexpression leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[1][2] Both this compound and lapatinib are ATP-competitive tyrosine kinase inhibitors (TKIs) designed to block the catalytic function of HER2, thereby abrogating its oncogenic signaling. However, they exhibit distinct selectivity profiles and have been investigated in different contexts.

Mechanism of Action and Binding Mode

This compound is a highly selective and potent inhibitor of HER2.[3][4] It binds to the intracellular kinase domain of HER2, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. Its high selectivity for HER2 over other kinases, including the closely related epidermal growth factor receptor (EGFR), makes it a valuable tool for specifically interrogating the role of HER2 in cancer biology.

Lapatinib , in contrast, is a dual inhibitor of both HER2 and EGFR (HER1).[5][6] It reversibly binds to the ATP-binding site within the kinase domains of both receptors, leading to the inhibition of their autophosphorylation.[5] This dual-targeting mechanism can be advantageous in cancers where both HER2 and EGFR signaling contribute to tumor progression. Computational modeling suggests that lapatinib has a higher affinity for HER2 monomers compared to EGFR monomers and that HER2 dimers are more stable in the presence of lapatinib.[7]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the key quantitative data for this compound and lapatinib, highlighting their differences in potency and selectivity.

Compound Target IC50 (nM) Reference(s)
This compoundHER210[3]
EGFR>10,000[3]
LapatinibHER213[8]
EGFR10.8[8]

Table 1: Biochemical Potency (IC50) of this compound and Lapatinib against HER2 and EGFR Kinases.

Compound Cell Line Assay IC50 (µM) Reference(s)
This compoundBT-474 (HER2+)Proliferation~0.1[9]
LapatinibBT-474 (HER2+)Proliferation0.046[10]
SK-BR-3 (HER2+)Proliferation0.079[10]

Table 2: Cellular Activity of this compound and Lapatinib in HER2-Positive Breast Cancer Cell Lines.

In Vivo Anti-Tumor Activity

Both compounds have demonstrated significant anti-tumor activity in preclinical xenograft models of HER2-overexpressing cancers.

This compound has been shown to inhibit the growth of HER2-dependent tumors in a dose-dependent manner. Oral administration of CP-724714 led to the inhibition of HER2 phosphorylation in tumor tissues and subsequent tumor growth inhibition.

Lapatinib has also shown robust in vivo efficacy. In xenograft models using HER2-overexpressing breast cancer cells, lapatinib treatment resulted in significant tumor growth inhibition.[11] Some studies have explored the combination of lapatinib with other agents like trastuzumab, demonstrating synergistic effects.[11]

Experimental Protocols

HER2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of inhibitors against the HER2 kinase domain.

Materials:

  • Recombinant human HER2 kinase domain

  • ATP, [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, lapatinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant HER2 kinase, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.[12]

Cell Proliferation Assay (BT-474 cells)

Objective: To assess the effect of inhibitors on the proliferation of HER2-positive cancer cells.

Materials:

  • BT-474 human breast cancer cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, lapatinib) dissolved in DMSO

  • Cell viability reagent (e.g., AlamarBlue or MTS)

  • Plate reader

Procedure:

  • Seed BT-474 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]

  • Add the cell viability reagent to each well and incubate for the recommended time (e.g., 2-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[10]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • HER2-overexpressing cancer cells (e.g., BT-474)

  • Matrigel (optional, to aid tumor establishment)

  • Test compounds (this compound, lapatinib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5 x 10⁶ BT-474 cells) into the flank of each mouse.[14]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Administer the test compounds or vehicle control to the respective groups daily via oral gavage at predetermined doses.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Compare the tumor growth inhibition in the treatment groups to the control group.[15]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS CP724714 This compound CP724714->HER2 Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProlif Cell-Based Proliferation Assay (e.g., BT-474, SK-BR-3) KinaseAssay->CellProlif Selectivity & Potency Data Xenograft Tumor Xenograft Model (e.g., Nude Mice with BT-474 tumors) CellProlif->Xenograft Cellular Activity Data Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Toxicity Toxicity Evaluation (Body Weight, Clinical Signs) Xenograft->Toxicity DataAnalysis Comparative Data Analysis (Potency, Selectivity, Efficacy) Efficacy->DataAnalysis Toxicity->DataAnalysis Start Compound Synthesis (this compound & Lapatinib) Start->KinaseAssay

Caption: Experimental Workflow for Comparing HER2 Inhibitors.

Conclusion

Both this compound and lapatinib are potent inhibitors of HER2 kinase activity. The primary distinction lies in their selectivity, with this compound being highly specific for HER2 and lapatinib exhibiting dual activity against both HER2 and EGFR. The choice between these inhibitors will depend on the specific research question and the biological context of the cancer model being investigated. For studies aiming to dissect the specific role of HER2 signaling, the high selectivity of this compound offers a clear advantage. Conversely, in tumors where both HER2 and EGFR pathways are implicated, the dual inhibition by lapatinib may provide a more comprehensive therapeutic strategy. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute rigorous comparative studies of these important anti-cancer agents.

References

A Comparative Guide to Selective ErbB2 Kinase Inhibitors: (E/Z)-CP-724714 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E/Z)-CP-724714 with other selective ErbB2 (HER2) kinase inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds.

The human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase that plays a critical role in cell growth, differentiation, and survival.[1] Overexpression or amplification of the ERBB2 gene is a key driver in several cancers, most notably in a significant subset of breast and gastric cancers.[2] This has made HER2 an important therapeutic target. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of HER2 have emerged as a crucial class of therapeutics. This guide focuses on a comparative analysis of this compound and other prominent selective HER2 kinase inhibitors.

Biochemical and Cellular Activity of Selective ErbB2 Kinase Inhibitors

The potency and selectivity of ErbB2 kinase inhibitors are critical parameters for their therapeutic efficacy and safety profile. These are typically evaluated through in vitro biochemical assays using purified enzymes and in cell-based assays using cancer cell lines that overexpress HER2. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

InhibitorTarget(s)TypeHER2 (ErbB2) IC50 (nM)EGFR (ErbB1) IC50 (nM)Cell Proliferation IC50 (µM) (BT-474 cells)Reference(s)
This compound HER2Reversible1064000.25[3][4][5][6]
Lapatinib HER2, EGFRReversible9.810.2Not specified in same format[7][8][9][10]
Neratinib Pan-ErbB (HER1, HER2, HER4)Irreversible5992Not specified in same format[11][12][13][14]
Tucatinib HER2Reversible8>1000Not specified in same format[15][16][17][18][19]

This compound is a racemic mixture of the E and Z isomers of CP-724714. The data presented here is for CP-724714.

ErbB2 Signaling Pathway

The ErbB2 receptor, upon homo- or heterodimerization with other ErbB family members (EGFR/ErbB1, HER3/ErbB3, HER4/ErbB4), undergoes autophosphorylation of its intracellular tyrosine kinase domain.[20] This initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation.[21][22] Selective ErbB2 kinase inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor ErbB2 Kinase Inhibitor (e.g., CP-724714) Inhibitor->HER2_dimer Inhibits Autophosphorylation

Caption: Simplified ErbB2 signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel kinase inhibitor typically follows a standardized workflow, progressing from initial biochemical screening to cellular assays and finally to in vivo models. This systematic approach allows for a comprehensive characterization of the compound's potency, selectivity, and anti-tumor activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (Kinase Inhibition, IC50) cellular Cellular Assays (Proliferation, Apoptosis, Western Blot) biochemical->cellular selectivity Selectivity Profiling (Kinase Panel Screening) biochemical->selectivity xenograft Xenograft Models (Tumor Growth Inhibition) cellular->xenograft start Compound Synthesis & Purification start->biochemical

Caption: General experimental workflow for the characterization of ErbB2 kinase inhibitors.

Detailed Experimental Protocols

HER2 Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of an inhibitor against the purified HER2 kinase domain.

  • Materials:

    • Recombinant human HER2 (ErbB2) kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test inhibitors dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 384-well white assay plates.

  • Procedure:

    • Add 2.5 µL of 2x HER2 enzyme solution to each well of a 384-well plate.

    • Add 0.5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of 2.5x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Cellular)

This assay measures the effect of the inhibitor on the growth of HER2-overexpressing cancer cells.

  • Materials:

    • BT-474 human breast cancer cell line (or other HER2-overexpressing cell lines like SK-BR-3).

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

    • Test inhibitors dissolved in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.

    • 96-well clear-bottom white plates.

  • Procedure:

    • Seed BT-474 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test inhibitor or DMSO control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is read on a plate reader.

    • Alternatively, use the MTT assay, which involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 values.

Western Blot Analysis for ErbB2 Signaling (Cellular)

This technique is used to assess the inhibitor's effect on the phosphorylation of HER2 and downstream signaling proteins.

  • Materials:

    • BT-474 cells.

    • Test inhibitors.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Plate BT-474 cells and allow them to adhere.

    • Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Tumor Model (In Vivo)

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).

    • BT-474 cells.

    • Matrigel.

    • Test inhibitor formulated for oral or intraperitoneal administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant a mixture of BT-474 cells and Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the mice daily or as per the determined dosing schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound demonstrates high potency and selectivity for HER2 in preclinical models. Its biochemical and cellular activity profile, when compared to other selective HER2 inhibitors such as Lapatinib, Neratinib, and Tucatinib, highlights its potential as a valuable research tool and a candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of these and other novel ErbB2 kinase inhibitors. The choice of a specific inhibitor for research or clinical development will depend on a comprehensive assessment of its potency, selectivity, pharmacokinetic properties, and safety profile.

References

Validating the Selectivity of (E/Z)-CP-724714 for HER2 over EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of (E/Z)-CP-724714 against Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). The data presented herein demonstrates the compound's potent and selective inhibition of HER2, a key target in oncology research.

Data Presentation: Inhibitory Activity of this compound

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against HER2 and EGFR. A significantly lower IC50 value for HER2 indicates a higher potency and selectivity for this target.

Target KinaseThis compound IC50 (nM)Selectivity (EGFR IC50 / HER2 IC50)
HER2/ErbB210>640-fold
EGFR6400N/A

Data compiled from multiple sources.[1][2][3][4]

The data clearly indicates that this compound is a highly potent inhibitor of HER2 with an IC50 of 10 nM.[1][2][4] In contrast, its inhibitory effect on EGFR is substantially weaker, with an IC50 of 6400 nM.[1][2] This results in a selectivity ratio of over 640-fold in favor of HER2, establishing this compound as a highly selective HER2 inhibitor.[1][3]

Experimental Protocols

The determination of IC50 values for HER2 and EGFR is typically performed using in vitro kinase assays. Below is a representative methodology synthesized from established protocols.

In Vitro Kinase Assay for HER2 and EGFR

This protocol outlines the steps to measure the kinase activity and determine the inhibitory potency of this compound.

1. Materials and Reagents:

  • Recombinant human HER2 kinase domain (intracellular)

  • Recombinant human EGFR kinase domain (intracellular)

  • Poly(Glu, Tyr) 4:1 as substrate

  • Adenosine triphosphate (ATP)

  • This compound (serially diluted)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions into the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • To the wells of a microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

    • Add the recombinant HER2 or EGFR enzyme to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the substrate (e.g., Poly(Glu, Tyr)) and ATP in the kinase assay buffer.

    • Add the substrate/ATP mixture to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. For example, using the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the control wells (vehicle only) to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways downstream of EGFR and HER2 activation. This compound selectively blocks the initiation of the HER2 signaling cascade.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

HER2_Signaling_Pathway HER2 HER2 Heterodimerization (e.g., with HER3) Autophosphorylation Autophosphorylation HER2->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K CP724714 This compound CP724714->Autophosphorylation Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Selectivity_Workflow Start Start: Obtain This compound Prepare_Reagents Prepare Reagents: - Recombinant Kinases (HER2, EGFR) - Substrate & ATP - Serial Dilution of Inhibitor Start->Prepare_Reagents Assay Perform In Vitro Kinase Assays Prepare_Reagents->Assay Data_Acquisition Data Acquisition: Measure Kinase Activity (e.g., Luminescence) Assay->Data_Acquisition Data_Analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curves Data_Acquisition->Data_Analysis IC50 Determine IC50 Values for HER2 and EGFR Data_Analysis->IC50 Selectivity Calculate Selectivity Ratio IC50->Selectivity End Conclusion: Validate Selectivity Selectivity->End

References

Cross-resistance analysis of (E/Z)-CP-724714 in trastuzumab-failed models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (E/Z)-CP-724714 with other alternative therapies in preclinical models of HER2-positive breast cancer that have developed resistance to trastuzumab. The information is supported by experimental data from publicly available research to assist in evaluating its potential as a therapeutic agent.

Introduction to Trastuzumab Resistance

Trastuzumab, a humanized monoclonal antibody targeting the extracellular domain of the HER2 receptor, is a cornerstone of therapy for HER2-positive breast cancer.[1] However, a significant number of patients either present with de novo resistance or develop acquired resistance to trastuzumab, limiting its long-term efficacy.[1] Mechanisms of resistance are multifaceted and include alterations in the HER2 receptor itself, such as the expression of the truncated p95HER2 isoform that lacks the trastuzumab binding site, and the activation of alternative signaling pathways like the PI3K/AKT/mTOR and MAPK pathways.[2][3] This has driven the development of novel therapeutic strategies to overcome trastuzumab failure.

This compound: A Selective HER2 Tyrosine Kinase Inhibitor

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the ErbB2 (HER2) tyrosine kinase.[4][5] Unlike trastuzumab, which binds to the extracellular domain of HER2, CP-724714 targets the intracellular kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.[4][5] This mechanism of action suggests its potential efficacy in cases where trastuzumab fails, particularly in instances of p95HER2 expression or aberrant downstream signaling. Preclinical studies have shown that CP-724714 can induce a G1 cell cycle block and apoptosis in HER2-overexpressing breast cancer cells.[5]

Performance Data in Preclinical Models

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in HER2-positive breast cancer models. It is important to note that direct head-to-head studies in authenticated trastuzumab-resistant models are limited in the public domain.

Table 1: In Vitro Efficacy of HER2-Targeted Inhibitors

CompoundCell LineTrastuzumab SensitivityIC50Reference
This compound BT-474Sensitive10 nM (for ErbB2 kinase inhibition)[4]
This compound HCC2218Not Specified0.1641 µM[6]
LapatinibUACC-812De novo Resistant to TrastuzumabSensitive (exact IC50 not specified)[7]
LapatinibBT474SensitiveSensitive (exact IC50 not specified)[7]
TrastuzumabSK-BR-3Sensitive100 ng/ml[8]
TrastuzumabMDA-MB-453Resistant>10,000 ng/ml[8]

Table 2: In Vivo Efficacy of HER2-Targeted Inhibitors in Xenograft Models

CompoundXenograft ModelTreatment DetailsTumor Growth InhibitionReference
This compound FRE-erbB26.25-100 mg/kg, p.o., q.d.Dose-dependent inhibition[4]
This compound BT-474Not specifiedInduces regression[4]
TrastuzumabLCC6HER-20.25 mg/kg54.4% (± 17.1%)[9]
TrastuzumabLCC6HER-21.0 mg/kg52.5% - 68.4%[9]
TrastuzumabMCF-7HER-210 mg/kg80.2% (±23.8%)[9]
LapatinibSKBR3-pool2 (Trastuzumab-resistant)Not specifiedHighly sensitive[1]
LapatinibBT474-HR20 (Trastuzumab-resistant)Not specifiedResistant[1]
Tucatinib + TrastuzumabHER2+ mBTC300 mg tucatinib BID + 8 mg/kg trastuzumab q3w46.7% confirmed objective response rate[10]

Alternative Therapeutic Strategies in Trastuzumab-Resistant Settings

Several alternative agents are being investigated or are in clinical use for trastuzumab-resistant HER2-positive breast cancer.

  • Lapatinib: A dual tyrosine kinase inhibitor of both EGFR and HER2.[11] It has shown activity in patients with trastuzumab-resistant tumors.[11] However, resistance to lapatinib can also develop.[7]

  • Tucatinib: A highly selective HER2 tyrosine kinase inhibitor. In the HER2CLIMB clinical trial, tucatinib in combination with trastuzumab and capecitabine demonstrated a significant improvement in overall survival and progression-free survival in patients with heavily pretreated HER2-positive metastatic breast cancer, including those with brain metastases.

  • Antibody-Drug Conjugates (ADCs): Trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd) are ADCs that link trastuzumab to a cytotoxic agent, enabling targeted delivery of chemotherapy to HER2-positive cells.

  • Dual HER2 Blockade: Combining trastuzumab with pertuzumab, another HER2-targeted monoclonal antibody that binds to a different epitope on the HER2 receptor, has shown improved outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug efficacy and for the reproducibility of results. Below are summarized protocols for key experiments in the evaluation of compounds like this compound.

Establishment of Trastuzumab-Resistant Cell Lines
  • Cell Culture: Begin with a HER2-positive breast cancer cell line known to be initially sensitive to trastuzumab (e.g., BT-474, SK-BR-3). Culture the cells in their recommended medium supplemented with fetal bovine serum and antibiotics.

  • Chronic Trastuzumab Exposure: Introduce trastuzumab to the culture medium at a low concentration (e.g., 15 µg/ml).[2][12]

  • Dose Escalation: Gradually increase the concentration of trastuzumab in the medium as the cells adapt and resume proliferation.

  • Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of trastuzumab, confirm resistance by comparing the cell viability and proliferation rates of the resistant cells to the parental cells in the presence of trastuzumab using assays such as MTS or trypan blue exclusion.[13] A significantly higher IC50 value in the resistant cell line indicates the successful establishment of a trastuzumab-resistant model.

In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed the parental and trastuzumab-resistant breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a comparator drug for a specified period (e.g., 72 hours).[14] Include a vehicle-only control.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of trastuzumab-resistant breast cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[15][16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Drug Administration: Administer this compound (e.g., by oral gavage) or comparator drugs according to the planned dosing schedule and route.[4][15] The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Western Blot Analysis for Phosphorylated Proteins
  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated HER2 (pHER2), phosphorylated AKT (pAKT), and total HER2 and AKT as loading controls.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in HER2-driven cancer and trastuzumab resistance, as well as a typical experimental workflow for evaluating a novel inhibitor.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K p95HER2 p95HER2 p95HER2->PI3K Constitutive Activation p95HER2->RAS Trastuzumab Trastuzumab Trastuzumab->HER2 Binds Extracellular Domain CP724714 CP-724714 CP724714->HER2 Inhibits Kinase Domain CP724714->p95HER2 Inhibits Kinase Domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathways and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Establish Trastuzumab- Resistant Cell Lines Viability Cell Viability Assays (MTS, etc.) Determine IC50 Start->Viability Signaling Western Blot for pHER2, pAKT, etc. Start->Signaling Xenograft Establish Xenograft Tumor Models Viability->Xenograft Promising Results Signaling->Xenograft Promising Results Treatment Treat with this compound and Comparators Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Body Weight Treatment->TumorGrowth Analysis Excise Tumors for Analysis at Endpoint TumorGrowth->Analysis

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound represents a promising therapeutic agent for HER2-positive breast cancer, particularly in the context of trastuzumab resistance. Its mechanism as a selective HER2 tyrosine kinase inhibitor allows it to overcome resistance mechanisms that affect antibody-based therapies. While existing preclinical data is encouraging, further studies with direct, quantitative comparisons against current standards of care, such as lapatinib and tucatinib, in well-characterized trastuzumab-resistant models are necessary to fully elucidate its clinical potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

A Comparative Analysis of (E/Z)-CP-724714 and Afatinib in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two tyrosine kinase inhibitors, (E/Z)-CP-724714 and afatinib, in the context of their application in breast cancer cell research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] Its high specificity for HER2 makes it a valuable tool for studying HER2-driven malignancies. Afatinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the entire ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4).[3][4] This broader spectrum of activity provides a different therapeutic approach compared to the high selectivity of CP-724714. Both compounds have been investigated for their anti-cancer properties, particularly in breast cancers that overexpress HER2.

Performance Comparison

The following tables summarize the available quantitative data for this compound and afatinib from preclinical studies in HER2-positive breast cancer cell lines. It is important to note that the data has been aggregated from multiple sources, and direct comparisons should be made with caution as experimental conditions may have varied between studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget(s)IC50 (nM)Notes
This compoundHER2 (ErbB2) 10 Highly selective for HER2 over EGFR (IC50 = 6400 nM)[1][5]
EGFR6400
AfatinibHER2 (ErbB2) 14 Irreversible inhibitor of the ErbB family[3][4]
EGFR (wild-type)0.5
EGFR (L858R)0.4
EGFR (L858R/T790M)10
HER4 (ErbB4)1
Table 2: Anti-proliferative Activity in HER2-Positive Breast Cancer Cell Lines (IC50)
Cell LineThis compound (µM)Afatinib (µM)
BT-4740.25[2], 0.325[6]0.002[7]
SKBR30.95[2]0.002[7]

Mechanism of Action and Effects on Cellular Processes

Both this compound and afatinib exert their anti-cancer effects by inhibiting the HER2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in HER2-overexpressing breast cancers.

Effects on Cell Cycle
  • This compound: Treatment of HER2-overexpressing BT-474 human breast carcinoma cells with 1 µM of CP-724714 for 24 hours induces a G1 cell cycle block, characterized by an accumulation of cells in the G1 phase and a reduction in the S-phase population.[1][2]

  • Afatinib: Similarly, afatinib has been shown to induce G1 arrest in HER2-dependent cancer cells.[7]

Effects on Apoptosis
  • This compound: This compound induces apoptosis in HER2-driven cancer cells.[8]

  • Afatinib: Afatinib also promotes apoptotic cell death in HER2-altered cells.[7]

Effects on Downstream Signaling

Inhibition of HER2 by both compounds leads to the downregulation of key downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.

  • This compound: It has been demonstrated to cause a marked reduction in the phosphorylation of both Akt and extracellular signal-regulated kinase (ERK).[8]

  • Afatinib: Treatment with afatinib also potently inhibits the phosphorylation of AKT and MAPK.[7]

Visualizing the Mechanisms

Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR EGFR EGFR->PI3K EGFR->Ras CP724714 This compound CP724714->HER2 Inhibits Afatinib Afatinib Afatinib->HER2 Inhibits Afatinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_assays Cellular Assays cluster_protein Protein Analysis start Seed HER2+ Breast Cancer Cells (e.g., BT-474, SKBR3) treat Treat with varying concentrations of This compound or Afatinib start->treat incubate Incubate for defined time periods (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, MTS) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) incubate->cellcycle lysate Prepare Cell Lysates incubate->lysate data Data Analysis and Comparison: IC50 values, % Apoptosis, Cell Cycle Distribution, Protein Phosphorylation Levels viability->data apoptosis->data cellcycle->data western Western Blot for p-HER2, p-Akt, p-ERK lysate->western western->data

References

Validating the antiviral efficacy of (E/Z)-CP-724714 across different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the antiviral activity of the HER2 inhibitor (E/Z)-CP-724714 against a panel of swine coronaviruses, with a comparative analysis against other antiviral agents.

This guide provides a comprehensive overview of the antiviral efficacy of this compound, a potent HER2 tyrosine kinase inhibitor, against economically significant swine coronaviruses: Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), Porcine Epidemic Diarrhea Virus (PEDV), Porcine Deltacoronavirus (PDCoV), and Transmissible Gastroenteritis Virus (TGEV). Through a detailed presentation of experimental data, this document serves as a crucial resource for researchers investigating novel antiviral strategies.

Comparative Efficacy Against Swine Coronaviruses

This compound has demonstrated broad-spectrum antiviral activity against several swine coronaviruses. Its efficacy, along with that of other antiviral compounds such as Remdesivir and PF-00835231, is summarized below. This data, compiled from various in vitro studies, highlights the potential of targeting host factors for broad-spectrum antiviral development.

Antiviral AgentTarget VirusIC50 / EC50 (µM)Selectivity Index (SI)Reference
This compound SADS-CoV0.91 ± 0.18> 21.98[1]
PEDV2.13 ± 0.69.38[1]
PDCoV0.84 ± 0.2295.23[1]
TGEV2.53 ± 0.2431.62[1]
Remdesivir PEDV2.668 (Vero cells), 1.976 (LLC-PK1 cells)Not Reported[2]
PEDV0.74Not Reported[3]
PDCoVEC50 between 0.02 and 0.17Not Reported[4]
PF-00835231 PEDV1.212Not Reported[5]
SADS-CoVEffective inhibition observedNot Reported[6]
TGEVEffective inhibition observedNot Reported[6]

Mechanism of Action: Targeting the HER2 Signaling Pathway

This compound exerts its antiviral effect by inhibiting the phosphorylation of the host cell's HER2 receptor tyrosine kinase.[1] This inhibition disrupts the downstream Ras-Raf-Mek-Erk signaling pathway, which is essential for the replication of these coronaviruses.[1] By targeting a host factor, this compound presents a promising strategy that may be less susceptible to the development of viral resistance. The antiviral activity has been shown to occur at a post-entry stage of the viral infection cycle.[1]

HER2_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus HER2 HER2 Receptor Virus->HER2 Activates Ras Ras HER2->Ras CP_724714 This compound CP_724714->HER2 Inhibits Phosphorylation Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Viral_Replication Viral Replication Erk->Viral_Replication Promotes

HER2 signaling pathway in viral infection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral efficacy.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add 10 µL of various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Viral Load Quantification (RT-qPCR)
  • RNA Extraction: Extract total RNA from virus-infected cell lysates or supernatants using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR Reaction: Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers targeting a specific viral gene (e.g., N gene), a fluorescent probe, and qPCR master mix.

  • Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The amplification of the target gene is monitored in real-time by detecting the fluorescence signal.

  • Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of viral RNA.

Immunofluorescence Assay (IFA)
  • Cell Culture and Infection: Grow susceptible cells on coverslips in a 24-well plate and infect with the virus.

  • Fixation: At a designated time post-infection, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral antigen.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Visualization: Observe the cells under a fluorescence microscope to detect the presence and localization of the viral antigen.

Western Blotting
  • Sample Preparation: Lyse virus-infected cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.

Plaque Reduction Assay
  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Virus Dilution and Incubation: Prepare serial dilutions of the virus and incubate them with different concentrations of the antiviral compound for 1 hour.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation: Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control to determine the IC50 value.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., Vero, ST cells) Infection 4. Infect Cells with Virus & Treat with Compound Cell_Culture->Infection Compound_Prep 2. Prepare Antiviral Compound Dilutions Compound_Prep->Infection Virus_Stock 3. Prepare Virus Stock Virus_Stock->Infection Incubation 5. Incubate Infection->Incubation Cell_Viability 6a. Cell Viability Assay (CCK-8) Incubation->Cell_Viability Viral_Load 6b. Viral Load Quantification (RT-qPCR) Incubation->Viral_Load Antigen_Detection 6c. Viral Antigen Detection (IFA / Western Blot) Incubation->Antigen_Detection Plaque_Assay 6d. Plaque Reduction Assay Incubation->Plaque_Assay Data_Analysis 7. Data Analysis (IC50, SI Calculation) Cell_Viability->Data_Analysis Viral_Load->Data_Analysis Antigen_Detection->Data_Analysis Plaque_Assay->Data_Analysis

General workflow for in vitro antiviral testing.

References

A Head-to-Head In Vitro Comparison of CP-724714 and Neratinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the human epidermal growth factor receptor 2 (HER2) have emerged as a cornerstone in the treatment of HER2-positive malignancies. Among the numerous small molecule tyrosine kinase inhibitors (TKIs) developed, CP-724714 and neratinib represent two distinct approaches to targeting this critical oncogene. This guide provides a head-to-head in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their biochemical and cellular activities, supported by experimental data and protocols.

Mechanism of Action and Kinase Selectivity

CP-724714 is a potent and highly selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. Its mechanism of action is centered on the specific inhibition of HER2 autophosphorylation in intact cells. This selectivity for HER2 over other kinases, including the closely related epidermal growth factor receptor (EGFR), suggests a more targeted therapeutic window with potentially fewer off-target effects related to the inhibition of other kinases.

Neratinib , in contrast, is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4. Its broader activity profile is due to its covalent binding to a conserved cysteine residue in the ATP-binding pocket of these receptors. This irreversible inhibition leads to a sustained suppression of HER family signaling.

A direct comparison of their inhibitory activity against HER2 in an in vitro screen of patient-derived xenografts of fibrolamellar carcinoma revealed the following IC50 values:

CompoundTargetIC50 (nM)
CP-724714ErbB210
NeratinibErbB259

Note: This data is from a single study and may not be representative of all in vitro conditions.

Cellular Activity: Proliferation and Downstream Signaling

Both CP-724714 and neratinib have demonstrated potent anti-proliferative activity in HER2-overexpressing cancer cell lines. Inhibition of HER2 by these compounds leads to the downregulation of downstream signaling pathways critical for cell growth and survival, primarily the PI3K/Akt and MAPK/ERK pathways.

A kinase screen has shown the activity of both compounds against various kinases, providing insight into their selectivity. While detailed, directly comparable data from a single comprehensive screen is limited, the available information underscores neratinib's broader pan-HER profile versus the more selective HER2 inhibition of CP-724714.

Experimental Protocols

In Vitro HER2 Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the HER2 kinase.

Materials:

  • Recombinant human HER2/ErbB2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (CP-724714, neratinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 5 µl of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 5 µl of a solution containing the HER2 kinase to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µl of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (SRB Assay)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

  • Cell culture medium and supplements

  • Test compounds (CP-724714, neratinib) dissolved in DMSO

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate for 72 hours.

  • Fix the cells by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µl of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Dissolve the bound dye by adding 200 µl of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis of HER2 Signaling Pathway

This method is used to assess the effect of the inhibitors on the phosphorylation status of HER2 and downstream signaling proteins.

Materials:

  • HER2-positive cancer cell lines

  • Test compounds (CP-724714, neratinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors HER2 HER2 HER_dimer HER Dimer (e.g., HER2/HER3) HER2->HER_dimer Dimerization PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CP724714 CP-724714 CP724714->HER2 Inhibits Neratinib Neratinib Neratinib->HER_dimer Inhibits

Caption: Simplified HER2 signaling pathway and points of inhibition.

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Kinase (HER2) - Substrate - ATP - Inhibitors (CP-724714, Neratinib) start->reagents plate_prep Plate Preparation: Dispense inhibitors and kinase into 96-well plate reagents->plate_prep incubation1 Pre-incubation (10 min) plate_prep->incubation1 reaction Initiate Kinase Reaction (Add Substrate/ATP) incubation1->reaction incubation2 Incubation (60 min at 30°C) reaction->incubation2 detection Add Detection Reagent (e.g., ADP-Glo™) incubation2->detection read Read Luminescence detection->read analysis Data Analysis: Calculate % inhibition and IC50 read->analysis end End analysis->end

A Comparative Guide to the Reproducibility and Validation of (E/Z)-CP-724714 in HER2-Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the publicly available data on (E/Z)-CP-724714, a selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2). The aim is to offer an objective comparison of its performance with alternative HER2 inhibitors, supported by experimental data, to aid researchers in evaluating its suitability for their studies. While the initial preclinical data for CP-724714 was promising, this guide also addresses the challenges in finding independent validation and direct comparative studies in the public domain.

Executive Summary

This compound is a potent and selective inhibitor of HER2 tyrosine kinase. Original studies demonstrated its efficacy in inhibiting the proliferation of HER2-overexpressing cancer cells and in vivo tumor growth. However, a thorough review of the published literature reveals a lack of independent studies specifically designed to reproduce the initial synthesis and biological findings. Furthermore, direct preclinical comparisons with other well-established HER2 inhibitors like lapatinib and neratinib are scarce. This guide summarizes the available data, provides detailed experimental protocols from the original publications, and visually represents the key signaling pathways and experimental workflows to facilitate a better understanding of this compound.

Data Presentation: A Comparative Analysis

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity NotesReference(s)
This compound HER2/ErbB2 10 >640-fold selective over EGFR, InsR, IRG-1R, PDGFR, VEGFR2, Abl, Src, c-Met [1]
EGFR6400[1]
LapatinibHER2/ErbB29.8Dual inhibitor of EGFR and HER2[2][3]
EGFR10.2[2][3]
NeratinibHER2/ErbB259Irreversible pan-HER inhibitor (HER1, HER2, HER4)[2][3]
EGFR92[2][3]
HER453[2][3]

Table 2: In Vitro Cell Proliferation Inhibition

CompoundCell LineIC50 (µM)HER2 StatusReference(s)
This compound BT-474 0.25 Amplified [1]
SK-BR-3 0.95 Amplified [1]
LapatinibBT-474~0.02-0.08Amplified[2][3]
SK-BR-3~0.03-0.1Amplified[2][3]
NeratinibBT-474~0.002-0.005Amplified[2][3]
SK-BR-3~0.003-0.008Amplified[2][3]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

CompoundXenograft ModelDosingTumor Growth InhibitionReference(s)
This compound FRE-erbB2 50 mg/kg, p.o. 50% [1]
BT-474 100 mg/kg, p.o. Significant inhibition [4]
LapatinibBT-474100 mg/kg, p.o.Significant regression[2][3]
NeratinibBT-47410-20 mg/kg, p.o.Significant regression[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments as described in the primary literature for CP-724714.

HER2/ErbB2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.

  • Plate Coating: 96-well plates are coated with a synthetic substrate, poly(Glu:Tyr, 4:1), and incubated overnight.

  • Kinase Reaction: The recombinant intracellular domain of HER2 is added to the wells along with ATP and the test compound (e.g., CP-724714) at various concentrations. The reaction is allowed to proceed for a set time at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., HRP). The signal is developed with a suitable substrate and measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

  • Cell Seeding: HER2-overexpressing human breast cancer cells (e.g., BT-474, SK-BR-3) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or vehicle control.

  • Incubation: The cells are incubated for several days (typically 3-6 days).

  • Cell Viability/Number Quantification: The number of viable cells is determined using methods such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting using a Coulter counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., BT-474) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally (p.o.) or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Western Blot for HER2 Phosphorylation

This technique is used to detect the phosphorylation status of HER2 in cells or tumor tissue.

  • Sample Preparation: Cells or tumor tissues are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated HER2 (p-HER2) and a primary antibody for total HER2 as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for visualization of the protein bands via chemiluminescence.

  • Analysis: The intensity of the p-HER2 band is normalized to the total HER2 band to determine the relative level of HER2 phosphorylation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the points of inhibition by tyrosine kinase inhibitors like CP-724714.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation Ras Ras HER2->Ras HER3 HER3/ErbB4 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Tyrosine Kinase Inhibitor) Inhibitor->HER2

Caption: HER2 signaling pathway and inhibition point of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the validation of a kinase inhibitor.

Kinase_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell-Based Proliferation Assay (Determine IC50 in cells) Kinase_Assay->Cell_Proliferation Confirm cellular activity Target_Engagement Target Engagement Assay (e.g., Western Blot for p-HER2) Cell_Proliferation->Target_Engagement Confirm on-target effect PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Target_Engagement->PK_PD Assess in vivo properties Xenograft Tumor Xenograft Efficacy Study PK_PD->Xenograft Evaluate in vivo efficacy Head_to_Head Head-to-Head Comparison with Alternative Inhibitors Xenograft->Head_to_Head Benchmark against standards

Caption: General experimental workflow for kinase inhibitor validation.

Reproducibility and Validation Challenges

A key aspect of this guide is to address the reproducibility of the published data. While the initial publications from the developers of CP-724714 provide a solid foundation, a comprehensive search of the public literature did not yield studies from independent laboratories that specifically aimed to reproduce the synthesis and biological characterization of this compound. The majority of subsequent studies cite the original papers and use the compound as a research tool to investigate HER2 signaling.

This lack of independent validation data presents a challenge for researchers who wish to use this compound. It is recommended that any new studies utilizing this compound include rigorous in-house validation of its activity and selectivity.

Conclusion

This compound is a well-characterized selective HER2 inhibitor based on the initial discovery and preclinical data. It demonstrates potent in vitro and in vivo activity against HER2-driven cancers. However, the publicly available data lacks independent validation of these findings and direct, comprehensive preclinical comparisons with clinically approved alternatives like lapatinib and neratinib. Researchers and drug development professionals should consider this context when evaluating this compound for their programs. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this and other HER2 inhibitors.

References

Comparative Analysis of Gene Expression Changes Induced by (E/Z)-CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective HER2 tyrosine kinase inhibitor (E/Z)-CP-724714, focusing on its impact on gene expression and cellular signaling pathways. While direct, publicly available high-throughput gene expression data (microarray or RNA-seq) for CP-724714 is limited, this document synthesizes available research to offer a comparative perspective against other well-characterized HER2 inhibitors. The analysis is based on the known mechanism of action of CP-724714 and its effects on downstream signaling cascades, drawing parallels with other agents in its class for which transcriptomic data are more readily available.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, including breast, ovarian, and stomach malignancies.[2] CP-724714 exerts its anti-tumor effects by inhibiting HER2 autophosphorylation, which in turn blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2]

Comparative Efficacy and Cellular Effects

CP-724714 has demonstrated significant anti-proliferative activity in HER2-driven cancer cell lines. Its effects are comparable to other HER2-targeted therapies, inducing cell cycle arrest and apoptosis.

Table 1: Comparative Cellular Effects of HER2 Tyrosine Kinase Inhibitors

FeatureThis compoundLapatinibNeratinibTucatinib
Primary Target(s) HER2EGFR, HER2EGFR, HER2, HER4 (irreversible)HER2
Cell Cycle Arrest G1 phase[2]G1 phaseG1 phaseG1 phase
Induction of Apoptosis Yes[2]YesYesYes
Inhibition of HER2 Autophosphorylation Potent inhibitor[2]YesYesYes
Downstream Signaling Inhibition Reduces ERK and Akt phosphorylation[2]Reduces ERK and Akt phosphorylationReduces ERK and Akt phosphorylationReduces ERK and Akt phosphorylation

Impact on Gene Expression: A Comparative Overview

Direct quantitative data on global gene expression changes induced by CP-724714 is not extensively available in public databases. However, based on its mechanism of action and the known consequences of HER2 pathway inhibition, we can infer the classes of genes that are likely to be modulated. This can be compared with the established gene expression signatures of other HER2 inhibitors.

In a study involving a panel of HER2-positive breast cancer cell lines, the expression of Transforming Growth Factor Alpha (TGFA) was found to be positively correlated with the response to several drugs, including CP-724714.

Table 2: Comparative Gene Expression Modulation by HER2 Inhibitors

Gene CategoryThis compound (Inferred/Reported)Other HER2 TKIs (Lapatinib, Neratinib, Tucatinib)References
Cell Cycle Progression Downregulation of cyclins and CDKsDownregulation of genes promoting G1/S transition (e.g., CCND1, CDK4/6)
Apoptosis Upregulation of pro-apoptotic genes (e.g., BAX, BAK), downregulation of anti-apoptotic genes (e.g., BCL2)Upregulation of apoptotic pathway genes
HER2 Signaling Pathway Downregulation of HER2-downstream targetsDownregulation of feedback regulators (e.g., ERBB3) and pathway components[3]
Transcription Factors Modulation of transcription factors involved in proliferation and survivalAltered activity of transcription factors like FOXO3a[3]
Response Markers TGFA expression correlated with responseHigh expression of HER2, VTCN1, CDK12, and RAC1 correlated with response
Resistance Markers Not explicitly identifiedHigh expression of DNA damage repair genes (e.g., ATM, BRCA1/2) associated with resistance to some TKIs

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by CP-724714 and a general workflow for assessing the impact of HER2 inhibitors on gene expression.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR CP724714 This compound CP724714->HER2 Inhibits Akt Akt PI3K->Akt Transcription Gene Expression (Proliferation, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Experimental_Workflow start HER2+ Cancer Cell Lines (e.g., BT-474, SKBR3) treatment Treatment with This compound or Alternative HER2 Inhibitor start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc gene_expression Gene Expression Analysis (Microarray or RNA-seq) qc->gene_expression data_analysis Bioinformatic Analysis (Differential Gene Expression) gene_expression->data_analysis validation Validation of Key Genes (e.g., qRT-PCR, Western Blot) data_analysis->validation end Comparative Analysis of Gene Expression Changes validation->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (E/Z)-CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for (E/Z)-CP-724714, ensuring laboratory safety and regulatory compliance.

This compound is a potent and selective ErbB2 (HER2) tyrosine kinase inhibitor intended for laboratory research use only.[1][2] Proper disposal is crucial to mitigate potential environmental and health risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste streams.

Key Compound Data

A summary of essential quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₂₇H₂₇N₅O₃[3]
Molecular Weight 469.53 g/mol [3][4]
CAS Number 383432-38-0 (for CP-724714)[3]
IC₅₀ for HER2/ErbB2 10 nM[1][3]
IC₅₀ for EGFR 6400 nM[1][4]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[3]

Disposal Procedures for this compound

Disposal of this compound and its containers must be handled through a licensed hazardous-waste disposal facility. Under no circumstances should this chemical or its solutions be disposed of down the drain.

General Principles of Disposal
  • Waste Classification : Treat all forms of this compound waste (solid, solutions, contaminated labware) as hazardous chemical waste.

  • Segregation : Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[5] Store in a designated hazardous waste accumulation area.

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO, ethanol).

  • Containment : Use chemically compatible, leak-proof containers with secure screw-on caps.[6] Always keep waste containers closed except when adding waste.[6][7]

Step-by-Step Disposal Protocols

1. Disposal of Unused Solid this compound:

  • Ensure the original container is tightly sealed.
  • If the original container is compromised, transfer the solid to a new, appropriate container and label it clearly.
  • Place the sealed container in a secondary containment bin.
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

2. Disposal of this compound in DMSO or Ethanol Solutions:

  • Collect all waste solutions containing this compound in a designated, labeled hazardous waste container.
  • Do not mix with other types of solvent waste unless explicitly permitted by your institution's waste management guidelines. For example, some institutions allow for the co-disposal of DMSO with other organic solvents.[8]
  • Fill the container to no more than 90% of its capacity to allow for expansion.[9]
  • Store the container in a well-ventilated area, away from heat and ignition sources, and within secondary containment.[5]
  • Schedule a waste pickup with your EHS office.

3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Sharps : Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
  • Glassware : Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol). The first rinse must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on local regulations. After thorough cleaning and removal of labels, the glassware may be disposed of in a designated broken glass box.[7]
  • Solid Waste : Gloves, bench paper, and other contaminated solid materials should be collected in a clearly labeled, sealed bag or container for hazardous solid waste.

Experimental Protocols and Signaling Pathways

While specific experimental protocols for the disposal of this compound are not published, the disposal procedures outlined above are based on established best practices for handling potent, research-grade chemical compounds. The mechanism of action of CP-724714 involves the inhibition of the HER2/ErbB2 signaling pathway, which is critical in some forms of cancer.

Below is a diagram illustrating the general decision-making workflow for the proper disposal of this compound.

G cluster_waste_type Identify Waste Type cluster_containment Containment Protocol cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) solid Solid Compound start->solid solution Solution (in DMSO/Ethanol) start->solution contaminated Contaminated Labware/PPE start->contaminated contain_solid Seal in Original or Labeled Container solid->contain_solid contain_solution Collect in Labeled Solvent Waste Container solution->contain_solution contain_contaminated Segregate (Sharps, Glass, Solid Waste) in Labeled Containers contaminated->contain_contaminated store Store in Designated Hazardous Waste Area with Secondary Containment contain_solid->store contain_solution->store contain_contaminated->store dispose Arrange Pickup by EHS or Licensed Waste Contractor store->dispose

Disposal workflow for this compound waste streams.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for (E/Z)-CP-724714

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of (E/Z)-CP-724714, a potent tyrosine kinase inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedural guidelines to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment. Based on established guidelines for handling cytotoxic and hazardous drugs, the following PPE is required when working with this compound.[5][6][7]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile or latex gloves (double gloving recommended)Prevents skin contact and absorption. Double gloving provides an additional barrier.[6][7]
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene)Protects skin and personal clothing from contamination.[4][6][7]
Eye Protection Safety goggles with side shields or a full-face shieldProtects eyes from splashes and aerosols.[5][7]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the solid compound or when there is a risk of aerosol generation.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designated Handling Area (e.g., Chemical Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weigh Solid Compound gather_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve decontaminate_area Decontaminate Work Area dissolve->decontaminate_area After experiment doff_ppe Doff PPE in Designated Area decontaminate_area->doff_ppe segregate_waste Segregate Waste Streams doff_ppe->segregate_waste Dispose of contaminated PPE solid_waste Solid Cytotoxic Waste (Purple Bag/Container) segregate_waste->solid_waste liquid_waste Liquid Cytotoxic Waste (Sealed, Labeled Container) segregate_waste->liquid_waste sharps_waste Contaminated Sharps (Puncture-Proof Container) segregate_waste->sharps_waste

Figure 1. Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Solubility: this compound is soluble in DMSO (≥ 23.5 mg/mL).[2]

  • Procedure:

    • Ensure all handling of the solid compound is performed in a chemical fume hood or other ventilated enclosure.

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of the solid compound.

    • Slowly add the appropriate volume of fresh DMSO to the solid to achieve the desired concentration.

    • Mix gently until the solid is completely dissolved.

    • Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C).

2. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing full PPE, contain the spill using a chemical spill kit.

  • For liquid spills, absorb the material with an inert absorbent.

  • For solid spills, carefully collect the powder with dampened absorbent material to avoid creating dust.

  • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.[9][10][11]

Waste TypeDisposal ContainerFinal Disposal Method
Solid Waste (e.g., contaminated gloves, gowns, bench paper)Labeled, sealed purple cytotoxic waste bag or container.[11]Incineration.[10][12]
Liquid Waste (e.g., unused solutions, rinsates)Labeled, sealed, leak-proof container compatible with the solvent.Incineration or chemical neutralization, depending on institutional protocols.[10][13]
Sharps Waste (e.g., contaminated needles, serological pipettes)Labeled, puncture-proof sharps container.[10][11]Incineration.[10]

Note: Never mix cytotoxic waste with general laboratory trash. All waste containers must be clearly labeled with the cytotoxic symbol.[10] Empty containers that held the compound must be triple-rinsed, with the rinsate collected as hazardous waste, before being considered "empty" under some regulations.[13]

By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of personal exposure and environmental contamination. Regular review of these procedures and ongoing safety training are paramount to maintaining a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.